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  • Product: 3,3-Dimethoxypropanimidamide
  • CAS: 885965-53-7

Core Science & Biosynthesis

Foundational

synthesis of 3,3-Dimethoxypropanimidamide from 3,3-dimethoxypropanenitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview for the synthesis of 3,3-Dimethoxypropanimidamide from its nitri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 3,3-Dimethoxypropanimidamide from its nitrile precursor, 3,3-dimethoxypropanenitrile. The core of this transformation lies in the Pinner reaction, a classic and reliable method for the preparation of imidates and their subsequent conversion to amidines.[1][2] This document will delve into the mechanistic underpinnings of the Pinner reaction, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters, potential side reactions, and appropriate analytical techniques for product characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully and safely perform this synthesis.

Introduction

3,3-Dimethoxypropanimidamide is a valuable chemical intermediate, featuring both an amidine and an acetal functional group. This unique combination of functionalities makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds that are often of interest in medicinal chemistry. The synthesis of this compound from 3,3-dimethoxypropanenitrile is a key transformation that enables its incorporation into more complex molecular architectures.

The primary and most effective method for this conversion is the Pinner reaction.[3] This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly referred to as a Pinner salt.[4] This intermediate can then be reacted with ammonia to yield the desired amidine.[2]

The Pinner Reaction: Mechanism and Theoretical Considerations

The Pinner reaction proceeds in two main stages: the formation of the imidate hydrochloride (Pinner salt) and the subsequent ammonolysis to the amidine hydrochloride.

Stage 1: Formation of the Imidate Hydrochloride

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), which significantly increases the electrophilicity of the nitrile carbon.[5] Subsequently, an alcohol, in this case methanol, acts as a nucleophile and attacks the activated nitrile carbon.[5] A proton transfer then yields the imidate, which is protonated under the acidic conditions to form the stable imidate hydrochloride salt.[6]

Stage 2: Ammonolysis to the Amidine Hydrochloride

The isolated or in-situ generated imidate hydrochloride is then treated with ammonia. Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate, leading to the displacement of the alkoxy group (methoxy group in this case) and the formation of the amidine. The final product is typically isolated as its hydrochloride salt.

It is crucial to maintain anhydrous conditions throughout the first stage of the reaction, as the presence of water can lead to the hydrolysis of the imidate salt to form an ester, a common side reaction.[4][5] Temperature control is also critical, as higher temperatures can promote the rearrangement of the imidate to an N-alkyl amide.[1][4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3,3-Dimethoxypropanimidamide hydrochloride from 3,3-dimethoxypropanenitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
3,3-Dimethoxypropanenitrile115.1357597-62-3Colorless liquid, Boiling Point: 136 °C
Methanol (anhydrous)32.0467-56-1Highly flammable, toxic
Hydrogen Chloride (gas)36.467647-01-0Corrosive, toxic
Diethyl ether (anhydrous)74.1260-29-7Highly flammable, peroxide former
Ammonia (in methanol)17.037664-41-7Corrosive, toxic
Safety Precautions
  • 3,3-Dimethoxypropanenitrile: Harmful if swallowed, in contact with skin, or if inhaled.[7] It is also irritating to the eyes and skin. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Anhydrous Hydrogen Chloride: Extremely corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Anhydrous Solvents: Diethyl ether and methanol are highly flammable. Ensure there are no ignition sources nearby. Diethyl ether can form explosive peroxides upon storage.[] Use freshly opened containers or test for peroxides before use.

  • Ammonia: Corrosive and has a strong, pungent odor. Handle in a well-ventilated fume hood.

Step-by-Step Synthesis

Part A: Formation of Methyl 3,3-dimethoxypropanimidate hydrochloride (Pinner Salt)

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube filled with calcium chloride. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In the flask, dissolve 3,3-dimethoxypropanenitrile (1 equivalent) in anhydrous diethyl ether (or another suitable anhydrous solvent like dioxane).[1] Cool the solution to 0 °C in an ice bath.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the temperature and maintain it between 0-5 °C. The reaction is exothermic. Continue the addition of HCl until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Reaction Completion: After the addition of HCl is complete, allow the reaction mixture to stir at 0 °C for several hours, or until the reaction is complete (monitored by TLC or other appropriate analytical methods).

  • Isolation of Pinner Salt: Collect the precipitated Pinner salt by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum. It is important to note that Pinner salts can be hygroscopic and unstable, so they are often used directly in the next step without extensive purification.[4]

Part B: Conversion to 3,3-Dimethoxypropanimidamide hydrochloride

  • Reaction Setup: In a separate flask, prepare a solution of ammonia in anhydrous methanol. This can be done by bubbling ammonia gas through cold, anhydrous methanol or by using a commercially available solution.

  • Ammonolysis: Add the previously prepared Pinner salt portion-wise to the stirred ammoniacal methanol solution at 0 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours, or overnight, until the reaction is complete.

  • Work-up and Isolation: Remove the solvent under reduced pressure. The resulting solid residue is the crude 3,3-Dimethoxypropanimidamide hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

G cluster_synthesis Synthesis Workflow start Start: 3,3-dimethoxypropanenitrile step1 Dissolve in anhydrous solvent (e.g., diethyl ether) start->step1 step2 Cool to 0 °C step1->step2 step3 Introduce anhydrous HCl gas step2->step3 step4 Formation of Pinner Salt (Methyl 3,3-dimethoxypropanimidate HCl) step3->step4 step5 Isolate Pinner Salt (optional) step4->step5 step6 React with NH3 in anhydrous methanol step4->step6 In-situ step5->step6 step7 Formation of 3,3-Dimethoxypropanimidamide HCl step6->step7 step8 Solvent removal step7->step8 step9 Purification (Recrystallization) step8->step9 end_product Final Product: 3,3-Dimethoxypropanimidamide HCl step9->end_product

Figure 1: Experimental workflow for the synthesis of 3,3-Dimethoxypropanimidamide HCl.

Characterization of 3,3-Dimethoxypropanimidamide

To confirm the identity and purity of the synthesized 3,3-Dimethoxypropanimidamide, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the methoxy protons, the methylene protons adjacent to the acetal and the amidine group, and the methine proton of the acetal. The NH protons of the amidine will also be present, and their chemical shift can be concentration-dependent.

    • ¹³C NMR: Will show distinct signals for the nitrile carbon being converted to the amidine carbon, as well as the carbons of the methoxy groups, the methylene groups, and the acetal carbon.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile (C≡N) stretch (around 2250 cm⁻¹) from the starting material and the appearance of C=N stretching and N-H bending vibrations in the product are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful incorporation of the amino group.

  • Melting Point: A sharp melting point for the recrystallized product is an indicator of its purity.

G cluster_characterization Product Characterization Flow crude_product Crude Product nmr NMR Spectroscopy (¹H and ¹³C) crude_product->nmr Structural Elucidation ir IR Spectroscopy crude_product->ir Functional Group Analysis ms Mass Spectrometry crude_product->ms Molecular Weight Confirmation mp Melting Point crude_product->mp Purity Assessment pure_product Purity and Identity Confirmed nmr->pure_product ir->pure_product ms->pure_product mp->pure_product

Figure 2: Logical flow for the characterization of 3,3-Dimethoxypropanimidamide.

Discussion of Critical Parameters and Potential Side Reactions

  • Anhydrous Conditions: As previously mentioned, the exclusion of water is paramount during the formation of the Pinner salt to prevent hydrolysis to the corresponding ester, methyl 3,3-dimethoxypropionate.[4][5]

  • Temperature Control: Low temperatures (0-5 °C) are crucial during the addition of HCl and the subsequent reaction to form the Pinner salt.[1] This minimizes the formation of the N-alkyl amide byproduct.[4]

  • Stoichiometry of Reagents: An excess of alcohol is typically used to drive the formation of the imidate. The amount of ammonia used should be sufficient to ensure complete conversion of the Pinner salt.

  • Purity of Starting Material: The purity of the 3,3-dimethoxypropanenitrile will directly impact the purity of the final product and the overall yield. It is advisable to use a high-purity starting material.

Conclusion

The synthesis of 3,3-Dimethoxypropanimidamide from 3,3-dimethoxypropanenitrile via the Pinner reaction is a robust and well-established method. By carefully controlling the reaction conditions, particularly maintaining anhydrous conditions and low temperatures, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully perform this synthesis. The resulting 3,3-Dimethoxypropanimidamide is a valuable intermediate for further synthetic transformations, particularly in the development of novel pharmaceutical agents.

References

[1] Pinner Reaction - J&K Scientific. (2025, June 4). Retrieved from [2] Pinner Reaction - SynArchive. (n.d.). Retrieved from 3,3-Dimethoxy-propanenitrile - ChemBK. (2024, April 9). Retrieved from [7] 3,3-Dimethoxypropanenitrile, 90%, Thermo Scientific. (n.d.). Retrieved from [4] Pinner reaction - Wikipedia. (n.d.). Retrieved from [8] 3,3-Dimethoxy-propanenitrile 97%, Thermo Scientific 25 mL | Buy Online. (n.d.). Retrieved from [3] The Chemistry of the Amidines. - ResearchGate. (n.d.). Retrieved from [] CAS 57597-62-3 (3,3-Dimethoxy-propanenitrile) - BOC Sciences. (n.d.). Retrieved from [10] 3,3-Dimethoxypropiononitrile | C5H9NO2 | CID 93731 - PubChem. (n.d.). Retrieved from [11] Pinner Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [12] Chemistry of Imidates | PDF | Amine | Ester - Scribd. (n.d.). Retrieved from An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews. (n.d.). Retrieved from [13] Amidines Synthesis Methods Guide | PDF | Amine | Ester - Scribd. (n.d.). Retrieved from [14] Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts - ACS Publications. (n.d.). Retrieved from [15] Nitrile to Amide - Common Conditions. (n.d.). Retrieved from [16] Converting Nitriles to Amides - Chemistry Steps. (2024, December 1). Retrieved from [17] Reactivity of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [18] Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [19] US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents. (n.d.). Retrieved from [6] A Lewis acid-promoted Pinner reaction - BJOC - Beilstein Journals. (2013, August 2). Retrieved from [5] The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. (n.d.). Retrieved from [20] Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. (n.d.). Retrieved from [21] 3,3-Dimethoxypropanenitrile | 57597-62-3 - ChemicalBook. (2025, September 25). Retrieved from Synthesis of methyl-3-methoxypropionimidate hydrochloride - PrepChem.com. (n.d.). Retrieved from Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem. (n.d.). Retrieved from [22] 3,3-Dimethoxypropan-1-amine | C5H13NO2 | CID 11996611 - PubChem. (n.d.). Retrieved from [23] α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions - PMC. (n.d.). Retrieved from [24] The Role of Methyl 3,3-Dimethoxypropionate in Chemical Research and Development. (2026, February 21). Retrieved from [25] Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [26] 3-[(3-Methoxypropyl)amino]propanamide | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from High-Pressure Oxidation of Ammonia Mixed with Dimethoxymethane - PMC. (n.d.). Retrieved from [27] Synthesis and spectroscopic examination of various substituted 1,3-dibenzoylmethane, active agents for UVA/UVB photoprotection - PubMed. (2008, August 21). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 3,3-Dimethoxypropanimidamide: Structure, Properties, and Synthetic Utility

This technical guide provides a comprehensive overview of 3,3-dimethoxypropanimidamide, a valuable yet under-documented chemical entity. Designed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,3-dimethoxypropanimidamide, a valuable yet under-documented chemical entity. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and potential applications of this versatile building block. Our focus is on providing not just data, but a foundational understanding of the causality behind its chemical behavior and synthetic utility.

Introduction: The Strategic Value of a Protected Amidine

Amidines are a class of organic compounds that feature prominently in medicinal chemistry due to their ability to participate in hydrogen bonding and act as bioisosteres for various functional groups. However, their inherent basicity and reactivity can complicate synthetic routes. 3,3-Dimethoxypropanimidamide presents a strategic solution by incorporating a protected aldehyde functionality in the form of a dimethyl acetal. This acetal group is stable under neutral to strongly basic conditions, allowing for selective reactions at the imidamide moiety.[1][2] Subsequent deprotection under acidic conditions can then unmask the aldehyde for further transformations, making 3,3-dimethoxypropanimidamide a bifunctional building block with orthogonal reactivity.

Chemical Structure and Properties

The structural and physicochemical properties of 3,3-dimethoxypropanimidamide are central to its application in organic synthesis.

Molecular Structure

The structure of 3,3-dimethoxypropanimidamide features a three-carbon backbone. The terminal carbon (C1) is part of the imidamide functional group (-C(=NH)NH2), while the C3 carbon is a chiral center bearing two methoxy groups, forming a dimethyl acetal.

Caption: Chemical structure of 3,3-Dimethoxypropanimidamide.

Physicochemical Properties

Quantitative data for 3,3-dimethoxypropanimidamide is not extensively reported in the literature. The following table summarizes key properties, with some values predicted based on the closely related and commercially available 3-methoxypropanimidamide hydrochloride.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂Calculated
Molecular Weight 132.16 g/mol Calculated
Appearance Likely a solid at room temperature (as its hydrochloride salt)Inferred from related compounds
Solubility Expected to be soluble in polar organic solvents like methanol and ethanol.General chemical principles
Stability The acetal is sensitive to acidic conditions, leading to hydrolysis.[3]

Synthesis of 3,3-Dimethoxypropanimidamide

The most logical and established synthetic route to 3,3-dimethoxypropanimidamide is through the Pinner reaction of its corresponding nitrile, 3,3-dimethoxypropionitrile.[4][5] This classical method provides a reliable means of converting nitriles into imidates, which can then be readily converted to amidines.

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction is an acid-catalyzed process involving the reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[6][7] This salt is a reactive intermediate that can be subsequently treated with ammonia or an amine to yield the desired amidine.[4]

Pinner_Reaction Nitrile 3,3-Dimethoxypropionitrile Pinner_Salt Ethyl 3,3-dimethoxypropanimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt + Alcohol, HCl Alcohol Alcohol (e.g., Ethanol) Acid Anhydrous HCl Amidine 3,3-Dimethoxypropanimidamide Pinner_Salt->Amidine + Ammonia Ammonia Ammonia

Caption: Synthetic pathway to 3,3-Dimethoxypropanimidamide via the Pinner reaction.

Experimental Protocol: A Generalized Procedure

The following is a generalized, step-by-step methodology for the synthesis of 3,3-dimethoxypropanimidamide hydrochloride based on established Pinner reaction protocols.[4][6]

Materials:

  • 3,3-Dimethoxypropionitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas)

  • Anhydrous ammonia (gas or solution in ethanol)

Procedure:

  • Formation of the Pinner Salt:

    • A solution of 3,3-dimethoxypropionitrile in anhydrous ethanol and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • The solution is cooled to 0°C in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

    • The reaction progress is monitored by the precipitation of the Pinner salt (ethyl 3,3-dimethoxypropanimidate hydrochloride).

    • Once the reaction is complete, the precipitated Pinner salt is isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried in vacuo.

  • Conversion to the Amidine:

    • The isolated Pinner salt is suspended in anhydrous ethanol.

    • The suspension is cooled to 0°C.

    • Anhydrous ammonia is bubbled through the suspension, or a solution of ammonia in ethanol is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or GC-MS is recommended).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield 3,3-dimethoxypropanimidamide hydrochloride.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the nitrile, the Pinner salt, and the final amidine, leading to the formation of amides and esters as byproducts.[4]

  • Low Temperature: Imidate hydrochlorides are thermodynamically unstable and can rearrange to amides or decompose at higher temperatures.[6] Maintaining a low temperature throughout the reaction is crucial for maximizing the yield of the desired product.

Spectroscopic Characterization (Predicted)

Spectroscopy Expected Features
¹H NMR - A singlet for the six protons of the two methoxy groups (-OCH₃).- A triplet for the two protons of the methylene group (-CH₂-).- A triplet for the one proton of the methine group (-CH-).- Broad singlets for the protons of the imidamide group (-NH and -NH₂), which may exchange with D₂O.
¹³C NMR - A signal for the carbon of the imidamide group.- A signal for the methylene carbon.- A signal for the methine carbon (acetal).- A signal for the carbons of the two methoxy groups.
IR Spectroscopy - N-H stretching vibrations for the imidamide group in the range of 3100-3500 cm⁻¹.- C=N stretching vibration around 1650 cm⁻¹.- C-O stretching vibrations for the acetal group in the range of 1050-1150 cm⁻¹.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns showing the loss of methoxy groups and other characteristic fragments.

Reactivity and Synthetic Applications in Drug Development

The unique bifunctional nature of 3,3-dimethoxypropanimidamide makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Pyrimidines

Amidines are key building blocks in the synthesis of pyrimidines, a class of heterocycles found in numerous biologically active molecules, including anticancer and antiviral drugs.[8] 3,3-Dimethoxypropanimidamide can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines. The acetal functionality can be carried through the synthesis and deprotected at a later stage to introduce an aldehyde group for further functionalization.

Pyrimidine_Synthesis Amidine 3,3-Dimethoxypropanimidamide Pyrimidine Substituted Pyrimidine with Dimethoxypropyl sidechain Amidine->Pyrimidine + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound Final_Product Pyrimidine with Aldehyde functionality Pyrimidine->Final_Product Deprotection Deprotection Acidic Hydrolysis

Caption: General scheme for the synthesis of functionalized pyrimidines.

Synthesis of Other N-Heterocycles

The imidamide moiety can also participate in cycloaddition reactions and condensations with various electrophiles to construct other important heterocyclic systems such as imidazoles and triazoles, which are also prevalent in pharmaceuticals.[9][10]

The Acetal as a Latent Aldehyde

The dimethyl acetal group serves as an effective protecting group for an aldehyde.[1][11] This allows for the execution of reactions that would otherwise be incompatible with a free aldehyde, such as those involving strong nucleophiles or bases. Subsequent deprotection with mild aqueous acid regenerates the aldehyde, which can then be used in a variety of transformations, including reductive amination, Wittig reactions, and the formation of other heterocycles. This "latent aldehyde" strategy significantly expands the synthetic utility of 3,3-dimethoxypropanimidamide.

Safety and Handling

As a laboratory chemical, 3,3-dimethoxypropanimidamide should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Stability: The compound is expected to be sensitive to moisture and acidic conditions. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Toxicity: Specific toxicity data is not available. As with all new or poorly characterized compounds, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

3,3-Dimethoxypropanimidamide is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique combination of a reactive imidamide group and a protected aldehyde functionality offers a powerful tool for the construction of complex molecular architectures, especially N-heterocycles. The synthetic pathway via the Pinner reaction provides a reliable method for its preparation. Further exploration of the reactivity and applications of this compound is warranted and is expected to unveil new avenues for the development of novel therapeutic agents.

References

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Foundational

Technical Whitepaper: Spectroscopic Characterization & Predictive Analysis of 3,3-Dimethoxypropanimidamide

Executive Summary & Structural Context[1] 3,3-Dimethoxypropanimidamide is a critical bifunctional intermediate used primarily in the synthesis of pyrimidines and imidazoles. Structurally, it possesses a masked aldehyde (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

3,3-Dimethoxypropanimidamide is a critical bifunctional intermediate used primarily in the synthesis of pyrimidines and imidazoles. Structurally, it possesses a masked aldehyde (dimethyl acetal) and a reactive amidine moiety. This duality makes it an unstable "chameleon" in its free base form; therefore, it is almost exclusively isolated, stored, and analyzed as its hydrochloride salt .

This guide provides a rigorous analysis of the predicted spectroscopic signatures (NMR and MS) for the hydrochloride salt, grounded in the principles of Pinner synthesis and acetal stability.

Structural Analysis[1][2]
  • IUPAC Name: 3,3-Dimethoxypropanimidamide hydrochloride

  • Molecular Formula:

    
    
    
  • Exact Mass (Cation): 132.0899 Da

  • Key Functional Groups:

    • Amidine (

      
      ):  High polarity, exchangeable protons, diagnostic carbon shift.
      
    • Dimethyl Acetal (

      
      ):  Acid-sensitive, diagnostic methine triplet.
      

Mass Spectrometry Analysis (ESI-MS)[3][4][5]

Ionization Logic

Electrospray Ionization (ESI) in positive mode is the gold standard for amidines due to the high basicity of the amidine nitrogen (


). The hydrochloride salt dissociates readily in methanol/water, yielding the pre-charged cation 

.
  • Instrument Parameters (Recommended):

    • Source: ESI (+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the acetal).

    • Solvent: Methanol (Avoid acidic additives which may prematurely hydrolyze the acetal).

Predicted Spectral Data
Ion Identitym/z (Monoisotopic)Relative AbundanceDescription

133.0972 100% (Base Peak) Protonated molecular ion.

101.07120-40%Loss of methanol (neutral) from acetal.

116.070<10%Loss of ammonia from amidine.
Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic expected during Collision-Induced Dissociation (CID).

MS_Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 133.09 (Stable Amidine) Inter Oxocarbenium Ion (Unstable Intermediate) Parent->Inter CID Energy (Acetal Cleavage) Frag2 Fragment B [M+H - NH3]+ m/z 116.07 Parent->Frag2 - NH3 (17 Da) (Minor Pathway) Frag1 Fragment A [M+H - MeOH]+ m/z 101.07 Inter->Frag1 - CH3OH (32 Da) key Blue: Parent | Yellow: Transition | Red: Major Fragment

Caption: Figure 1. Predicted ESI-MS fragmentation pathway showing the characteristic loss of methanol typical of dimethyl acetals.

NMR Spectroscopy Analysis

Solvent Selection Strategy
  • Recommended: DMSO-d6 .[1][2][3]

    • Reasoning: Amidine salts are polar and often insoluble in

      
      . Furthermore, DMSO-d6 slows the exchange rate of the amidine protons (
      
      
      
      ), allowing them to appear as distinct broad singlets rather than disappearing into the baseline.
  • Alternative:

    
     .
    
    • Warning: In

      
      , the amidine protons will exchange immediately (
      
      
      
      ) and disappear. Only the carbon backbone signals will remain.
Predicted NMR Data (DMSO-d6, 400 MHz)

The spectrum is characterized by the symmetry of the acetal methoxy groups and the distinct amidine protons.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

)
9.00 – 9.40 Broad Singlet (br s)3H/4H*Amidine

N/A (Exchangeable)
4.75 Triplet (t)1HAcetal


Hz
3.32 Singlet (s)6HMethoxy

N/A
2.70 Doublet (d)2HMethylene


Hz

*Note: The integration of amidine protons varies based on water content and acidity. In dry DMSO-d6, you may see splitting into two distinct broad peaks (2H + 2H) due to restricted rotation around the C-N bond.

Predicted NMR Data (DMSO-d6, 100 MHz)
Shift (

, ppm)
Carbon TypeAssignment
166.5 Quaternary (Cq)Amidine

101.2 Methine (CH)Acetal

53.4 Methyl (

)
Methoxy

(2x)
38.1 Methylene (

)

-Methylene
Structural Connectivity Diagram

This diagram correlates the NMR signals to the specific atoms in the molecule.

NMR_Connectivity cluster_mol 3,3-Dimethoxypropanimidamide cluster_protons 1H Signals (DMSO-d6) C_Amidine C1 (Amidine) δ 166.5 C_Alpha C2 (Methylene) δ 38.1 C_Amidine->C_Alpha H_NH NH Protons δ 9.2 (br) C_Amidine->H_NH Attached N C_Acetal C3 (Acetal) δ 101.2 C_Alpha->C_Acetal H_Alpha CH2 Protons δ 2.70 (d) C_Alpha->H_Alpha OMe Methoxy Groups δ 53.4 C_Acetal->OMe x2 H_Acetal CH Proton δ 4.75 (t) C_Acetal->H_Acetal H_OMe OCH3 Protons δ 3.32 (s) OMe->H_OMe

Caption: Figure 2. NMR assignment map correlating carbon environments (colored nodes) with predicted proton shifts (white boxes).

Synthesis & Handling Protocol (Contextual)

To ensure the validity of the spectroscopic data, the sample must be prepared correctly. The free base is unstable and will cyclize or hydrolyze.

Pinner Reaction Workflow

The standard synthesis involves the Pinner reaction of 3,3-dimethoxypropanenitrile.

  • Dissolution: Dissolve 3,3-dimethoxypropanenitrile in anhydrous Methanol.

  • Acidification: Bubble dry HCl gas (or add Acetyl Chloride dropwise) at 0°C.

  • Conversion: Stir at

    
    °C for 12-24 hours.
    
  • Amination: Treat the intermediate imidate ester with anhydrous ammonia in methanol.

  • Isolation: Evaporate solvent. The product crystallizes as the HCl salt.

Stability Warning
  • Hydrolysis: Exposure to water/acid will hydrolyze the acetal to the aldehyde, which may then polymerize or cyclize with the amidine to form a pyrimidine.

  • Storage: Store under Argon at -20°C.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (General reference for Amidine/Acetal shift logic).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules in NMR prediction).
  • McNaught, A. D., & Wilkinson, A. (1997). IUPAC Compendium of Chemical Terminology (the "Gold Book"). Blackwell Scientific Publications. Link

Sources

Exploratory

stability and reactivity of 3,3-Dimethoxypropanimidamide

An In-depth Technical Guide to the Stability and Reactivity of 3,3-Dimethoxypropanimidamide Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical . By d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Reactivity of 3,3-Dimethoxypropanimidamide

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical . By dissecting the molecule into its core functional components—the amidine and the acetal groups—we elucidate its anticipated chemical behavior under various conditions. This document is intended for researchers, scientists, and professionals in drug development, offering insights into handling, reaction profiling, and degradation pathways. The guide further details robust experimental protocols for the empirical evaluation of the compound's stability and reactivity, ensuring scientific integrity and reproducibility.

Introduction: Unveiling the Chemical Dichotomy of 3,3-Dimethoxypropanimidamide

3,3-Dimethoxypropanimidamide is a molecule of significant interest due to its bifunctional nature, incorporating both a highly basic amidine group and a hydrolytically sensitive acetal moiety. This unique combination dictates a nuanced chemical personality, offering a rich landscape for synthetic transformations while simultaneously presenting specific challenges in terms of stability and handling. Understanding this dichotomy is paramount for its effective utilization in research and development.

The amidine group, characterized by its C-N double bond and an adjacent C-N single bond, imparts strong basicity and nucleophilic character.[1] Conversely, the geminal dimethoxy group, an acetal, serves as a masked aldehyde, stable under neutral to basic conditions but susceptible to cleavage in acidic environments.[2][3] This guide will explore the interplay of these functionalities, providing a predictive framework for the compound's behavior and empirical methods for its validation.

Molecular Structure and Inherent Reactivity

The reactivity of 3,3-Dimethoxypropanimidamide is fundamentally governed by the electronic and steric properties of its constituent functional groups.

Table 1: Key Physicochemical Properties of Related Structures

PropertyValue (for Propanimidamide Hydrochloride)Source
Molecular FormulaC3H9ClN2[4]
AppearanceWhite to off-white solid[4]
SolubilitySoluble in polar solvents (water, alcohols)[4]
The Amidine Moiety: A Hub of Basicity and Nucleophilicity

Amidines are among the strongest organic bases, a property attributable to the resonance stabilization of the protonated form (the amidinium ion). This inherent basicity makes 3,3-Dimethoxypropanimidamide a prime candidate for acid-base reactions and as a ligand for metal complexes.[1] Furthermore, the nitrogen atoms of the amidine group possess lone pairs of electrons, rendering them nucleophilic and capable of participating in a variety of substitution and addition reactions. Amidines are known to be valuable building blocks for the synthesis of various heterocyclic structures.[5][6]

The Acetal Group: A Latent Carbonyl

The 3,3-dimethoxypropyl chain features an acetal functional group. Acetals are generally stable to bases, nucleophiles, and oxidizing agents, making them excellent protecting groups for aldehydes and ketones.[7] However, their stability is highly pH-dependent. In the presence of acid, the acetal can undergo hydrolysis to unmask the parent aldehyde. This reactivity is a critical consideration for any synthetic or formulation work involving 3,3-Dimethoxypropanimidamide.

Chemical Reactivity Profile

The reactivity of 3,3-Dimethoxypropanimidamide can be categorized based on the reactions of its two primary functional groups.

Reactions of the Amidine Group
  • Protonation and Salt Formation: As a strong base, the amidine moiety will readily react with acids to form stable amidinium salts. This is a common strategy for improving the handling and solubility of amidine-containing compounds.[4][8]

  • N-Alkylation and N-Acylation: The nucleophilic nitrogen atoms can be alkylated or acylated using appropriate electrophiles. These reactions can be used to modify the structure and properties of the molecule.

  • Cyclization Reactions: Amidines are versatile precursors for the synthesis of nitrogen-containing heterocycles, such as pyrimidines and triazines, through reactions with various dienophiles.[9][10]

  • Metal Complexation: The lone pairs on the nitrogen atoms allow for the formation of coordination complexes with a variety of metal ions.[1]

Reactions of the Acetal Group
  • Acid-Catalyzed Hydrolysis: This is the most significant reaction of the acetal group. In the presence of an acid catalyst and water, 3,3-Dimethoxypropanimidamide will hydrolyze to form 3-oxopropanimidamide and two equivalents of methanol. The mechanism involves protonation of one of the methoxy groups, followed by the loss of methanol to form an oxonium ion, which is then attacked by water.[2]

Stability Profile and Decomposition Pathways

The stability of 3,3-Dimethoxypropanimidamide is contingent on the environmental conditions to which it is exposed.

pH Sensitivity
  • Acidic Conditions (pH < 7): The compound is expected to be unstable under acidic conditions due to the rapid hydrolysis of the acetal group.[2] The amidine group will exist in its protonated, and likely more stable, amidinium form.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the rate of acetal hydrolysis is significantly reduced. The compound should exhibit moderate stability.

  • Basic Conditions (pH > 7): Under basic conditions, the acetal group is stable.[3] However, the free amidine base may be susceptible to other degradation pathways, although generally, amidines are stable in the absence of reactive electrophiles.

Thermal Stability

The thermal stability of 3,3-Dimethoxypropanimidamide will be influenced by the strength of its covalent bonds. While the C-C and C-H bonds are generally stable, the C-O bonds of the acetal and the C-N bonds of the amidine are potential points of thermal degradation. Pyrolysis of acetals typically requires high temperatures (above 400 °C) for decomposition.[11]

Photostability

The susceptibility of 3,3-Dimethoxypropanimidamide to photodegradation will depend on its UV-Vis absorption profile. Compounds with chromophores that absorb in the UV or visible range may be prone to photochemical decomposition.[12]

Oxidative Stability

While the acetal group is generally resistant to oxidation, the amidine moiety may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Experimental Protocols for Stability and Reactivity Assessment

To empirically determine the , the following experimental protocols are recommended.

Protocol for Assessing pH-Dependent Stability

This protocol outlines a method to evaluate the hydrolytic stability of 3,3-Dimethoxypropanimidamide across a range of pH values.

Objective: To quantify the rate of degradation of 3,3-Dimethoxypropanimidamide at various pH levels.

Materials:

  • 3,3-Dimethoxypropanimidamide

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of 3,3-Dimethoxypropanimidamide in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 1 mg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quench any ongoing reaction by diluting the aliquot in the mobile phase.

  • Analyze the samples by HPLC to determine the remaining concentration of 3,3-Dimethoxypropanimidamide.

  • Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Self-Validation:

  • The use of a validated HPLC method with appropriate controls (e.g., blank, standard) ensures the accuracy of the quantitative analysis.

  • Running the experiment at a controlled temperature minimizes variability.

Protocol for Assessing Thermal Stability

This protocol uses thermogravimetric analysis (TGA) to determine the thermal decomposition profile of 3,3-Dimethoxypropanimidamide.

Objective: To determine the temperature at which 3,3-Dimethoxypropanimidamide begins to decompose.

Materials:

  • 3,3-Dimethoxypropanimidamide

  • Thermogravimetric analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample of 3,3-Dimethoxypropanimidamide into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

Self-Validation:

  • Calibration of the TGA instrument with known standards ensures temperature and mass accuracy.

  • Running a blank analysis helps to correct for any instrumental drift.

Visualizing Reaction Mechanisms and Workflows

Acid-Catalyzed Hydrolysis of the Acetal Group

Stability_Workflow A Prepare Stock Solution B Incubate in Buffers (pH 2-12) at 40°C A->B C Sample at Time Points (0-48h) B->C D Quench Reaction C->D E HPLC Analysis D->E F Determine Degradation Kinetics E->F

Caption: Workflow for pH-dependent stability testing.

Conclusion

3,3-Dimethoxypropanimidamide is a molecule with a dual chemical nature, offering both the robust basicity and nucleophilicity of an amidine and the controlled, acid-labile reactivity of an acetal. This guide has provided a theoretical framework for understanding its stability and reactivity, grounded in the established chemistry of its constituent functional groups. The successful application of this compound in drug development and other scientific endeavors will rely on a thorough appreciation of these properties. The experimental protocols detailed herein offer a clear path to empirically validating the predicted behavior, ensuring a foundation of scientific rigor for future work.

References

  • Singh, B. K. (n.d.). Amidine: Structure, Reactivity and Complexation Behaviour. 1

  • Aly, A. A., et al. (2018). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. 6

  • Aly, A. A., et al. (2018). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. 5

  • Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(11), 1601-1615. 13

  • ChemBK. (2024, April 9). propanimidamide hydrochloride. 8

  • Houk, K. N., & Liu, F. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10727–10736. 9

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). 14

  • Guidechem. (n.d.). Propanimidamide, N,N'-diethyl- 52225-81-7 wiki. 15

  • CymitQuimica. (n.d.). CAS 3599-89-1: Propionimidamide. 4

  • CymitQuimica. (n.d.). CAS 18202-73-8: Propanimidamide, 2,2-dimethyl-, hydrochlor.... 16

  • Tolbert, L. M., & Jang, J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology, 53(5), 525-535. 11

  • Houk, K. N., & Liu, F. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. PMC. 10

  • Chavez, D. E., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30205–30213. 17

  • Ashenhurst, J. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. 2

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. 3

  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide. 18

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. 7

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. 19

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. 20

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • ChemicalBook. (2026, January 3). 3-methoxy-N,N-dimethylpropionamide - Safety Data Sheet. 21

  • Leah4sci. (2019, January 15). mechanism of amide hydrolysis. 22

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. 23

  • Movassaghi, M., & Schmidt, M. A. (2010). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC. 24

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methyl 3,3-dimethoxypropionate. 25

  • CPAChem. (n.d.). Safety data sheet: 3,3'-dimethoxybenzidine. 26

  • Google Patents. (n.d.). CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile. 27

  • Smith, A. B., et al. (2009). Structure-reactivity relationships in a recognition mediated [3+2] dipolar cycloaddition reaction. Organic & Biomolecular Chemistry, 7(16), 3271-3279. 28

  • Zabegaeva, O. N., et al. (2022). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. INEOS OPEN, 5(6), 170–176. 29

  • Uchida, K., et al. (2009). Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems. Journal of Nuclear Science and Technology, 46(8), 778-784. 30

  • Google Patents. (2014, June 11). EP2740725A1 - Novel method for synthesising 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile and use for synthesising ivabradine and the added salts thereof with a pharmaceutically acceptable acid. 31

  • Movassaghi, M., & Schmidt, M. A. (2010). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. ResearchGate. 32

  • Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. 33

  • Kiernan, J. A. (2003). Stability and solubility of 3,3'-diaminobenzidine (DAB). Biotechnic & Histochemistry, 78(2), 135. 34

  • Tonnesen, H. H., & Karlsen, J. (1994). Photochemical decomposition of midazolam. III--Isolation and identification of products in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 12(2), 165-172. 12

  • Frey, A., et al. (2000). A stable and highly sensitive 3,3',5,5'-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays. Journal of Immunological Methods, 233(1-2), 47-56. 35

  • Na, D., et al. (2003). Unexpected products from the reaction of the synthetic cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. Journal of the American Society for Mass Spectrometry, 14(8), 894-906. 36

  • Bolm, C., et al. (2018). Synthesis and Reactivity of 3,3-Diazidooxindoles. Organic Letters, 20(22), 7066-7070. 37

  • Frey, A., et al. (2000). A stable and highly sensitive 3,3′,5,5′-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays. ResearchGate. 38

  • Li, P., et al. (1995). Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot. Journal of Virological Methods, 53(2), 255-262. 39

  • Tanaka, T., et al. (1981). Purification, catalytic properties, and thermal stability of threo-Ds-3-isopropylmalate dehydrogenase coded by leuB gene from an extreme thermophile, Thermus thermophilus strain HB8. Journal of Biochemistry, 89(3), 877-885. 40

Sources

Foundational

The Pharmacological &amp; Synthetic Landscape of Substituted Propanimidamides

The following technical guide provides an in-depth analysis of substituted propanimidamides, synthesizing their chemical utility, pharmacological applications, and experimental methodologies. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of substituted propanimidamides, synthesizing their chemical utility, pharmacological applications, and experimental methodologies.

Executive Summary & Chemical Identity

Substituted propanimidamides represent a specialized class of amidines derived from propanoic acid. Unlike their amide counterparts (


), propanimidamides possess the core structure 

. This functional group is highly basic (

), existing predominantly as a protonated cation at physiological pH.

This cationic nature is the driver of their biological activity, facilitating interaction with anionic pockets in enzymes (e.g., serine proteases), nucleic acids (DNA minor groove), and G-protein coupled receptors. While often overshadowed by benzamidines, the aliphatic propanimidamide scaffold is critical in specific high-value applications:

  • H2-Receptor Antagonism: The core pharmacophore in Famotidine .

  • Oxidative Stress Modeling: The bioactive radical initiator AAPH .

  • Antiparasitic Agents: Linkers in bis-amidine DNA minor groove binders.

Therapeutic Applications & Mechanisms

Histamine H2-Receptor Antagonism (The Famotidine Anchor)

The most clinically significant substituted propanimidamide is Famotidine (3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanimidamide).

  • Mechanism: The

    
    -sulfamoyl propanimidamide group acts as a polar, planar moiety that interacts with the H2 receptor's transmembrane domain. Unlike the imidazole ring of histamine (or cimetidine), the propanimidamide moiety provides high affinity through bidentate hydrogen bonding while maintaining low lipophilicity, preventing CNS entry.
    
  • Structural Logic: The electron-withdrawing sulfonyl group on the amidine nitrogen lowers the basicity slightly, optimizing the

    
     for receptor binding without excessive ionization that would hinder membrane approach.
    
Oxidative Stress Modeling (AAPH)

2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH) is a water-soluble azo compound used extensively in biological research to simulate oxidative stress.[1]

  • Mechanism: At physiological temperature (

    
    ), AAPH undergoes thermal homolysis to generate two carbon-centered radicals. These react with oxygen to form peroxyl radicals (
    
    
    
    ), which initiate lipid peroxidation and protein oxidation.
  • Utility: It provides a controlled, constant rate of radical generation, making it the gold standard for measuring Total Radical-Trapping Antioxidant Parameter (TRAP) and Oxygen Radical Absorbance Capacity (ORAC) .

Antiparasitic & Antimicrobial Activity

Aliphatic amidines, including propanimidamide derivatives, function as DNA Minor Groove Binders .

  • Target: AT-rich regions of parasitic kinetoplast DNA.

  • Mechanism: The positively charged amidine groups form electrostatic interactions with the phosphate backbone, while the hydrophobic linker (the propyl chain) sits in the groove, displacing water and disrupting transcription.

  • Current Research: Hybrid compounds linking platinum complexes to acridines via a propionamidine linker have shown cytotoxicity against ovarian cancer cell lines (OVCAR-3) by combining DNA intercalation with platination.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Propanimidamides (Pinner Reaction)
  • Objective: To synthesize a substituted propanimidamide from a corresponding nitrile.

  • Principle: Acid-catalyzed addition of an alcohol to a nitrile forms an imidate ester, which undergoes aminolysis to yield the amidine.

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve 10 mmol of the starting nitrile (e.g., 3-chloropropionitrile) in 20 mL anhydrous ethanol.

    • Cool to

      
       in an ice bath.
      
    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the amide.

    • Seal the flask and store at

      
       for 24–48 hours. The imidate ester hydrochloride will precipitate.
      
    • Precipitate is washed with anhydrous ether and dried under vacuum.

  • Aminolysis:

    • Dissolve 5 mmol of the imidate ester intermediate in 10 mL anhydrous ethanol.

    • Add 5.5 mmol of the primary amine (e.g., aniline or sulfamide for famotidine analogs).

    • Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Evaporate solvent. Recrystallize the residue from ethanol/ether to obtain the propanimidamide hydrochloride.

Protocol B: AAPH-Induced Hemolysis Assay (Bioactivity Validation)
  • Objective: To quantify the antioxidant protection of a test compound against propanimidamide-radical induced cell damage.

  • Self-Validating Step: Include a Trolox control; if Trolox does not delay hemolysis, the AAPH is degraded.

Workflow:

  • Erythrocyte Preparation: Wash human RBCs 3x with PBS (pH 7.4). Resuspend to 5% hematocrit.

  • Induction:

    • Prepare 200 mM AAPH solution in PBS (freshly made).

    • Mix 50 µL RBC suspension + 50 µL Test Compound + 100 µL AAPH solution in a 96-well plate.

  • Measurement:

    • Incubate at

      
       in a microplate reader.
      
    • Measure Absorbance at 540 nm (hemoglobin release) every 5 minutes for 3 hours.

  • Data Analysis: Calculate the

    
     (time to 50% hemolysis).
    

Quantitative Data Summary

Table 1: Comparative Biological Activity of Propanimidamide Derivatives

Compound ClassSpecific ExamplePrimary TargetActivity MetricRef
H2 Antagonist FamotidineHistamine H2 Receptor

(Guinea pig atrium)
[1]
Radical Initiator AAPHLipid Membranes

(at 37°C)
[2]
Antiplasmodial 3-Hydroxy-propanamidinesP. falciparum (3D7)

nM
[3]
Pt-Hybrid Pt-Acridine-PropionamidineOVCAR-3 Cancer Cells

nM
[4]

Visualization of Mechanisms & Workflows

Synthesis Pathway (Pinner Reaction)

The following diagram illustrates the conversion of a nitrile to a substituted propanimidamide.

PinnerSynthesis Nitrile Propionitrile (R-CN) Imidate Imidate Ester Intermediate Nitrile->Imidate Step 1: Pinner (0°C, 24h) HCl Dry HCl (g) + Ethanol HCl->Imidate Amidine Substituted Propanimidamide Imidate->Amidine Step 2: Aminolysis (RT, 12h) Amide Amide (Side Product) (Hydrolysis) Imidate->Amide Moisture (Avoid!) Amine Primary Amine (R'-NH2) Amine->Amidine

Caption: Two-step Pinner synthesis of N-substituted propanimidamides via imidate ester intermediate.

AAPH Radical Generation Mechanism

This diagram details how AAPH (a propanimidamide derivative) generates biological stress.

AAPH_Mechanism AAPH AAPH (Azo-bis-amidine) CRadical Carbon-Centered Radical (R•) AAPH->CRadical Homolysis Heat Heat (37°C) Heat->CRadical Peroxyl Peroxyl Radical (ROO•) CRadical->Peroxyl Fast Addition Oxygen O2 Oxygen->Peroxyl LPO Lipid Peroxide (LOOH) + L• Peroxyl->LPO H-Atom Abstraction Lipid Membrane Lipid (LH) Lipid->LPO

Caption: Thermal decomposition of AAPH generates peroxyl radicals that initiate lipid peroxidation.

References

  • Campoli-Richards, D. M., & Clissold, S. P. (1986). Famotidine. Pharmacodynamic and pharmacokinetic properties and a preliminary review of its therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome. Drugs. Link

  • Niki, E. (1990). Free radical initiators as source of water- or lipid-soluble peroxyl radicals. Methods in Enzymology. Link

  • Riehl, A., et al. (2022). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.[2] Link

  • Bierbach, U., et al. (2010). Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents.[3] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). The Pharmacological Landscape of Piperidine Propanamide Derivatives. BenchChem Technical Guides. Link

Sources

Exploratory

Technical Guide: Synthesis of Propanimidamide (Propionamidine)

Content Type: In-depth Technical Whitepaper Subject: Synthetic Pathways, Mechanisms, and Optimization for Propanimidamide (CAS 14397-60-5) Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Whitepaper Subject: Synthetic Pathways, Mechanisms, and Optimization for Propanimidamide (CAS 14397-60-5) Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Amidine Pharmacophore

Propanimidamide (Propionamidine) is a critical C3-building block in heterocyclic chemistry. Its primary utility lies in the synthesis of pyrimidines, imidazoles, and thiazoles—structures ubiquitous in kinase inhibitors, antihistamines (e.g., Famotidine precursors), and antiparasitic agents.

Unlike simple amides, the amidine functionality (


) acts as a potent binucleophile. However, its synthesis from the corresponding nitrile (Propionitrile) presents specific challenges, primarily due to the thermodynamic stability of the cyano group and the hydrolytic instability of the intermediate imidates.

This guide details the two most robust synthetic pathways: the classical Pinner Synthesis (acid-mediated) and the Thioimidate Route (activation via sulfur), alongside emerging catalytic methods.

Mechanistic Foundations & Decision Matrix

The conversion of propionitrile to propanimidamide requires activating the nitrile carbon, which is electrophilic but kinetically inert to weak nucleophiles like ammonia under neutral conditions.

Strategic Decision Matrix

Before selecting a protocol, evaluate the substrate compatibility using the logic below:

Synthesis_Decision_Matrix Start Starting Material: Propionitrile (EtCN) Check Substrate/Conditions Constraints? Start->Check AcidStable Acid Stable (Standard) Check->AcidStable No functional group issues AcidSensitive Acid Sensitive (Complex Scaffolds) Check->AcidSensitive Contains acid-labile groups (e.g., acetals) Pinner Method A: Pinner Synthesis (HCl / EtOH) AcidStable->Pinner High Yield Scalable Thio Method B: Thioimidate Route (H2S / MeI) AcidSensitive->Thio Mild Conditions Cat Method C: Lewis Acid Catalysis (AlCl3 / Lanthanides) AcidSensitive->Cat Direct Addition End1 Target: Propanimidamide (Salt Form) Pinner->End1 Propanimidamide HCl Thio->End1 Cat->End1

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability.

Primary Protocol: The Pinner Synthesis (Industry Standard)

The Pinner reaction remains the most reliable method for synthesizing propanimidamide hydrochloride on a multi-gram to kilogram scale. It proceeds via an imidate ester hydrochloride intermediate (Pinner Salt).[1]

Mechanism of Action

The reaction is driven by the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium species that is rapidly trapped by an alcohol (ethanol).[2]

Pinner_Mechanism Nitrile Propionitrile (Et-CN) Nitrilium Nitrilium Ion [Et-C≡NH]+ Nitrile->Nitrilium Protonation HCl HCl (gas) HCl->Nitrilium Imidate Ethyl Propionimidate HCl (Pinner Salt) Nitrilium->Imidate Nucleophilic Attack Ethanol EtOH Ethanol->Imidate Amidine Propanimidamide HCl Imidate->Amidine Ammonolysis (-EtOH) Ammonia NH3 (excess) Ammonia->Amidine

Figure 2: Step-wise mechanistic flow of the Pinner Synthesis.

Experimental Protocol

Reagents:

  • Propionitrile (1.0 equiv)

  • Absolute Ethanol (1.1 equiv)

  • HCl gas (anhydrous) or Acetyl Chloride/EtOH (to generate HCl in situ)

  • Ammonia (7M in Methanol or Ethanol)

  • Solvent: Anhydrous Diethyl Ether or Dioxane (optional, if neat reaction is too viscous)

Step 1: Formation of Ethyl Propionimidate Hydrochloride

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube. Ensure the system is strictly anhydrous.

  • Charging: Add Propionitrile (55.08 g, 1 mol) and Absolute Ethanol (46.07 g, 1 mol) to the flask. Cool the mixture to 0°C using an ice/salt bath.

  • Acidification: Slowly bubble dry HCl gas into the solution. Maintain temperature below 5°C. Continue until the solution is saturated (approx. 1.1–1.2 equiv of HCl by weight gain).

    • Note: If HCl gas is unavailable, add Acetyl Chloride (1.1 equiv) dropwise to the ethanol/nitrile mixture at 0°C. This generates anhydrous HCl and Ethyl Acetate (inert byproduct).

  • Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The mixture will solidify into a crystalline mass of ethyl propionimidate hydrochloride.

  • Isolation: Triturate the solid with cold anhydrous ether to remove excess acid/nitrile. Filter rapidly under nitrogen (the salt is hygroscopic).

Step 2: Ammonolysis to Propanimidamide

  • Reaction: Suspend the Pinner salt (from Step 1) in absolute ethanol (200 mL).

  • Addition: Cool to 0°C. Add a solution of Ammonia in Ethanol (7M, 2.0 equiv) dropwise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Ammonium chloride (byproduct) may precipitate.

  • Purification:

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate in vacuo.

    • Recrystallize the crude residue from Ethanol/Ether or Acetone/Ethanol.

Expected Yield: 75–85% (as Hydrochloride salt). Key Characterization: 1H NMR (


) shows loss of ethoxy signals (

) and appearance of ethyl group signals (

) adjacent to the amidine carbon.

Alternative Protocol: The Thioimidate Route

When the harsh acidic conditions of the Pinner reaction are unsuitable (e.g., presence of acid-labile protecting groups), the Thioimidate route is the preferred alternative.

Mechanism

Sulfur is a better nucleophile than oxygen, allowing the formation of the thioamide intermediate under milder conditions. Methylation of the sulfur activates the carbon for amine attack.

Experimental Protocol

Reagents:

  • Propionitrile[3][4][5][6][7]

  • Hydrogen Sulfide (

    
    ) or Ammonium Sulfide
    
  • Triethylamine (

    
    ) / Pyridine
    
  • Methyl Iodide (

    
    )
    

Step 1: Thioamide Formation

  • Dissolve Propionitrile in Pyridine/Triethylamine (1:1).

  • Bubble

    
     gas through the solution at room temperature for 12 hours (or use Ammonium Sulfide in sealed tube).
    
  • Concentrate to yield Propanethioamide (

    
    ).
    

Step 2: Activation (Thioimidate)

  • Dissolve the thioamide in Acetone.

  • Add Methyl Iodide (1.1 equiv). Stir at reflux for 1–2 hours.

  • The S-methyl thioimidate hydroiodide precipitates. Filter and dry.[8][9][10][11]

Step 3: Amidination

  • Treat the S-methyl thioimidate with Ammonia (in Methanol) at room temperature.

  • Methanethiol (

    
    ) is evolved (Use a scrubber!).
    
  • Evaporate solvent to obtain Propanimidamide Hydroiodide (can be ion-exchanged to HCl).

Comparative Analysis of Methods

FeaturePinner SynthesisThioimidate RouteCatalytic Addition (Lewis Acid)
Reaction Conditions Strong Acid / AnhydrousBase / Alkylating AgentNeutral / High Temp
Step Count 2 Steps (One pot possible)3 Steps1 Step
Atom Economy HighLow (MeI / MeSH waste)Very High
Yield (Typical) 75–90%60–75%40–60%
Scalability Excellent (Industrial)Moderate (Odor control needed)Good
Substrate Scope Simple NitrilesComplex/Sensitive NitrilesSterically Hindered Nitriles

Emerging Technologies: Metal-Catalyzed Addition

Recent literature highlights the use of Lanthanide Triflates (e.g.,


) or Aluminum Chloride  (

) to catalyze the direct addition of amines to nitriles.
  • Protocol Insight: Refluxing propionitrile with ammonium chloride in the presence of

    
     (stoichiometric) allows for direct fusion. However, purification is often more difficult due to metal chelation with the amidine product.
    
  • Application: Best reserved for cases where the nitrile is extremely unreactive (electron-rich).

Troubleshooting & Quality Control

  • Moisture Sensitivity: The Pinner salt (Imidate) hydrolyzes rapidly back to the ester (Ethyl Propionate) in the presence of water.

    • Solution: Use strictly anhydrous ethanol (<0.05% water). Dry HCl gas through a

      
       trap.
      
  • Orthoester Formation: If excess alcohol is used with prolonged reaction times, the imidate can convert to the orthoester.

    • Solution: Monitor reaction by IR (disappearance of Nitrile peak at ~2250 cm⁻¹).

  • Ammonium Chloride Contamination: In the Pinner step 2,

    
     is a byproduct.
    
    • Solution: Exploiting solubility differences. Propanimidamide HCl is soluble in absolute ethanol;

      
       is sparingly soluble.
      

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.[6] (Foundational text on Pinner Chemistry).

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.
  • Wang, J., Xu, F., Cai, T., & Shen, Q. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. Organic Letters. Retrieved from [Link]

  • European Patent Office. (1987). EP0215639B1: Propionamidine derivatives and process for their preparation. (Describes high-yield Pinner synthesis for famotidine intermediates).
  • Dunn, A. D. (1989). The synthesis of some amidines from nitriles via thioimidates.

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical Properties of Acetal-Containing Imidamides

Abstract This in-depth technical guide provides a comprehensive exploration of the theoretical properties of acetal-containing imidamides, a unique class of molecules holding significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the theoretical properties of acetal-containing imidamides, a unique class of molecules holding significant potential in medicinal chemistry and materials science. By integrating an acetal moiety with an imidamide functional group, these compounds exhibit a fascinating interplay of electronic and conformational characteristics. This whitepaper, intended for researchers, scientists, and drug development professionals, delves into the synthesis, structural analysis, electronic properties, and reactivity of these molecules. We will explore the causality behind their behavior, supported by computational and experimental evidence from analogous systems. Detailed experimental protocols and data visualization are provided to offer a practical framework for the study and application of acetal-containing imidamides.

Introduction: A Synthesis of Functionality

The strategic combination of distinct functional groups is a cornerstone of modern molecular design. Acetal-containing imidamides represent a compelling example of this approach, merging the protective and stereodirecting capabilities of acetals with the rich electronic and hydrogen-bonding features of imidamides. The imidamide moiety, an isostere of the ubiquitous amide bond, offers unique geometric and basicity properties that can significantly influence molecular interactions and biological activity.[1][2] The incorporation of an acetal group introduces a site of latent carbonyl functionality, enhances solubility, and can enforce specific conformational preferences.

This guide will provide a theoretical framework for understanding these fascinating molecules, drawing upon established principles and data from closely related N-acylamidines and imidazole-based systems. Our exploration will be grounded in both computational and experimental perspectives, offering a holistic view of their potential.

Synthesis and Structural Elucidation

The synthesis of acetal-containing imidamides can be approached through several established routes for N-acylamidine formation. A prevalent method involves the condensation of a primary amine with an N,N-dimethylacetamide dimethyl acetal, which can yield a mixture of the desired acetamidine and an imidate ester.[3] The reaction conditions, including temperature and solvent, as well as the structure of the primary amine, play a crucial role in determining the product distribution.[3]

Another versatile approach involves the reaction of amides with amino acetals or the acylation of amidines.[4] The use of orthoesters in reactions with amines also provides a pathway to imidates and amidines, highlighting the reactivity of these reagents in forming the core imidamide structure.[5][6] A more recent development is the copper-catalyzed three-component reaction of an acyl nitrene precursor, which offers an atom-efficient route to N-acylamidines.[4]

Experimental Protocol: Synthesis of an Acetal-Containing Imidamide (Hypothetical)

  • Reactant Preparation: Dissolve the primary amine containing an acetal moiety (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (1.2 eq) to the solution.

  • Reaction: Reflux the mixture under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conformational Analysis: The E/Z Isomerism

A key theoretical feature of N-acylamidines, and by extension acetal-containing imidamides, is the restricted rotation around the C-N bond of the amide moiety. This leads to the existence of E and Z diastereoisomers, which can exhibit distinct NMR signals.[7] The relative populations of these rotamers are influenced by steric and electronic factors of the substituents, as well as the polarity of the solvent.[7][8]

For instance, in N-acyl-N'-arylhexahydropyrimidines, the E/Z diastereoisomers show separate signals in both ¹H and ¹³C NMR spectra.[7] The assignment of these isomers can be achieved through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and by analyzing anisotropic solvent-induced shifts (ASIS).[7] Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the different conformers and predict their populations.[7]

The presence of the acetal group can further influence the conformational landscape by introducing steric bulk and potential intramolecular hydrogen bonding interactions, which could favor one rotamer over the other.

Visualization of E/Z Isomerism:

G cluster_0 E Isomer cluster_1 Z Isomer E E Isomer Structure Z Z Isomer Structure E->Z Rotation around C-N bond Z->E Rotation around C-N bond

Caption: Rotational isomerism around the C-N bond in acetal-containing imidamides leads to distinct E and Z conformers.

Electronic Properties: A Computational Perspective

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of complex organic molecules.[9][10][11] For acetal-containing imidamides, DFT calculations can provide valuable insights into:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are critical for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[10] In related imidazole derivatives, the HOMO is often delocalized over the imidazole ring, while the LUMO is spread over other aromatic fragments.[10]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological targets or other reagents.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[10][12]

Table 1: Calculated Electronic Properties of a Hypothetical Acetal-Containing Imidamide (Illustrative)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Chemical Hardness (η)2.65
Electronegativity (χ)3.85
Electrophilicity Index (ω)2.80

Workflow for DFT Calculations:

G A Molecule Building & Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy C Single Point Energy Calculation B->C Optimized Geometry D FMO & MEP Analysis C->D Wavefunction E Calculation of Reactivity Descriptors C->E HOMO/LUMO Energies

Caption: A typical workflow for performing DFT calculations to analyze the electronic properties of a molecule.

Reactivity and Potential Applications

The unique combination of the acetal and imidamide functionalities imparts a distinct reactivity profile to these molecules.

  • Acetal Group: The acetal serves as a protecting group for a carbonyl functionality and is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal the parent aldehyde or ketone.[13][14] This allows for selective transformations on other parts of the molecule.

  • Imidamide Group: The imidamide moiety can act as a versatile precursor in various chemical transformations. N-acyl imidazoles, for example, are known to be effective acyl transfer reagents, with a reactivity that can be tuned by modifying their substituents.[15][16] This suggests that acetal-containing imidamides could find applications in bioconjugation and peptide synthesis.

The imidamide core is also a prevalent feature in many biologically active compounds, and its ability to participate in hydrogen bonding makes it an attractive scaffold for drug design.[1] The presence of the acetal can further modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Experimental Characterization Protocols

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and conformational analysis of acetal-containing imidamides.

  • ¹H and ¹³C NMR: Used to confirm the molecular structure and identify the presence of E/Z isomers through the observation of duplicate signals for certain protons and carbons.[7][8][17]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Essential for unambiguous assignment of all proton and carbon signals and for determining through-space correlations (NOESY) to differentiate between E and Z conformers.[7]

6.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions.[15] For acetal-containing imidamides, an X-ray crystal structure would be invaluable for validating the conformational preferences predicted by NMR and DFT studies.

Protocol for X-ray Crystal Structure Determination:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Conclusion and Future Directions

Acetal-containing imidamides represent a promising, yet underexplored, class of molecules with significant potential in various scientific domains. Their unique combination of functionalities gives rise to a rich conformational and electronic landscape. This guide has provided a theoretical framework for understanding these properties, drawing upon established principles and data from analogous systems.

Future research in this area should focus on the synthesis and isolation of a wider range of acetal-containing imidamides to enable direct experimental validation of the theoretical properties discussed herein. Investigating their reactivity in detail, particularly as acyl transfer agents and as building blocks for more complex molecular architectures, will be crucial for unlocking their full potential. Furthermore, exploring their biological activity in the context of drug discovery could lead to the development of novel therapeutic agents with improved properties.

References

  • Conformational behavior of N-acylamino acid oil and N-acylamino acid surfactant in aqueous solution. PubMed. [Link]

  • DFT STUDIES OF STRUCTURAL PARAMETERS, VIBRATIONAL FREQUENCIES AND NMR SPECTRA OF 3-(1H-BENZO[D]IMIDAZOL1-YL)-N'-(TOSYLOXY)PROPANIMIDAMIDE. CyberLeninka. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PMC. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • E/Z equilibrium in tertiary amides. Part 2: N-acyl-N′-arylhexahydropyrimidines. ResearchGate. [Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Semantic Scholar. [Link]

  • The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. ResearchGate. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization (IR, NMR), DFT Calculations, Gamma-Ray Absorption, Antimicrobial Activity, and In Silico Study of Imidazole Derivatives. ResearchGate. [Link]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. PMC. [Link]

  • Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry. [Link]

  • A synthesis of acetamidines. PubMed. [Link]

  • Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. [Link]

  • The molecular conformations of the studied molecules in the solid state. ResearchGate. [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC. [Link]

  • Accumulation of N-acyl-ethanolamine phospholipids in rat brains during post-decapitative ischemia: a 31p NMR study. PubMed. [Link]

  • X-ray molecular structure of amidines 1 and 2. ResearchGate. [Link]

  • Analytical&. Analytical and Bioanalytical Electrochemistry. [Link]

  • (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society. [Link]

  • (PDF) Orthoesters in Heterocycle Synthesis. ResearchGate. [Link]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. [Link]

  • Lanthanoid complexes of a tripodal acetal ligand: synthesis, structural characterisation and reactivity with 3d metals. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Synthesis and characterization of novel polyimides with bulky pendant groups. Wiley Online Library. [Link]

  • Amidine: Structure, Reactivity and Complexation Behaviour. sphinxsai.com. [Link]

  • Orthoesters in heterocycle synthesis. Semantic Scholar. [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. MDPI. [Link]

  • (PDF) Synthesis, structural determination and antimicrobial evaluation of two novel CoII and ZnII halogenometallates as efficient catalysts for the acetalization reaction of aldehydes. ResearchGate. [Link]

  • Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. ResearchGate. [Link]

  • Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines. Organic Chemistry Portal. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal: A Short Review. ResearchGate. [Link]

  • Hydrogen-bonding behavior of amidines in helical structure. PMC. [Link]

  • Hydrogen-bonding behavior of amidines in helical structure. Iowa State University Digital Repository. [Link]

  • Synthesis and X-ray crystal structures of heteroleptic zinc amidinate complexes. SciSpace. [Link]

  • Further studies of the mixed acetals of nucleosides. PubMed. [Link]

  • Deep cavitands featuring functional acetal-based walls. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 3,3-Dimethoxypropanimidamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 3,3-Dimethoxypropanimidamide in various...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 3,3-Dimethoxypropanimidamide in various organic solvents. Given the absence of extensive published data on this specific molecule, this document emphasizes the fundamental principles and robust experimental methodologies required to generate reliable solubility profiles.

Introduction: The Significance of 3,3-Dimethoxypropanimidamide and its Solubility

3,3-Dimethoxypropanimidamide is a molecule of interest in synthetic chemistry and drug discovery, potentially serving as a key building block or intermediate. Its utility is intrinsically linked to its solubility, a critical physicochemical property that governs its behavior in reaction media, purification processes, and formulation development. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction yields, ensuring purity, and developing effective delivery systems. This guide will equip the reader with the theoretical knowledge and practical protocols to elucidate the solubility profile of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. For 3,3-Dimethoxypropanimidamide, its solubility will be dictated by its molecular structure, which features:

  • An imidamide functional group, capable of acting as both a hydrogen bond donor and acceptor.

  • Two methoxy groups, which are polar and can act as hydrogen bond acceptors.

  • An overall molecular structure that suggests a degree of polarity.

The key to predicting and understanding its solubility lies in matching these characteristics with the properties of the chosen organic solvent. Solvents can be broadly categorized as:

  • Polar Protic Solvents: (e.g., methanol, ethanol) - Capable of hydrogen bonding and exhibiting a significant dipole moment. These are likely to be effective solvents for 3,3-Dimethoxypropanimidamide.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) - Possess a significant dipole moment but lack O-H or N-H bonds. Their ability to accept hydrogen bonds makes them good candidates for dissolving our target molecule.

  • Nonpolar Solvents: (e.g., hexane, toluene) - Have low dielectric constants and are not capable of significant hydrogen bonding. It is anticipated that 3,3-Dimethoxypropanimidamide will exhibit low solubility in these solvents.

A deeper, semi-quantitative prediction of solubility can be achieved through the use of solubility parameters, such as the Hansen Solubility Parameters (HSP), which consider dispersion forces, polar forces, and hydrogen bonding.

Experimental Determination of Solubility

A systematic and rigorous experimental approach is essential for obtaining accurate and reproducible solubility data. The following section details a robust protocol for determining the equilibrium solubility of 3,3-Dimethoxypropanimidamide.

Materials and Equipment
  • 3,3-Dimethoxypropanimidamide (high purity)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Equilibrium Solubility Determination

The "excess solid" or shake-flask method is a widely accepted technique for determining equilibrium solubility.[1] This method ensures that the solvent is saturated with the solute, providing a true measure of its solubility at a given temperature.

Equilibrium Solubility Workflow A 1. Sample Preparation - Weigh excess 3,3-Dimethoxypropanimidamide - Add to a known volume of solvent B 2. Equilibration - Agitate at a constant temperature - Allow sufficient time to reach equilibrium A->B Incubate C 3. Phase Separation - Centrifuge to pellet undissolved solid B->C Separate D 4. Sample Extraction & Dilution - Withdraw a known volume of the supernatant - Dilute with a suitable mobile phase C->D Extract E 5. Quantification - Analyze by HPLC - Determine concentration against a standard curve D->E Inject F 6. Data Analysis - Calculate solubility (e.g., in mg/mL or mol/L) E->F Calculate

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 3,3-Dimethoxypropanimidamide in a solvent in which it is freely soluble (e.g., methanol or DMSO).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

  • Solubility Measurement:

    • Add an excess amount of solid 3,3-Dimethoxypropanimidamide to a series of vials, each containing a known volume (e.g., 1 mL) of the test organic solvents. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Develop a suitable HPLC method to separate and quantify 3,3-Dimethoxypropanimidamide. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 3,3-Dimethoxypropanimidamide in the test solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Organic SolventSolvent ClassPolarity IndexDielectric Constant (20°C)Solubility at 25°C (mg/mL)
MethanolPolar Protic5.132.7(Hypothetical Data)
EthanolPolar Protic4.324.5(Hypothetical Data)
AcetonitrilePolar Aprotic5.837.5(Hypothetical Data)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7(Hypothetical Data)
N,N-Dimethylformamide (DMF)Polar Aprotic6.436.7(Hypothetical Data)
Ethyl AcetateModerately Polar4.46.0(Hypothetical Data)
DichloromethaneHalogenated3.19.1(Hypothetical Data)
TolueneAromatic Hydrocarbon2.42.4(Hypothetical Data)
HexaneNonpolar0.11.9(Hypothetical Data)

Note: Polarity Index and Dielectric Constant values are approximate and can be found in various chemical handbooks and online resources.[2]

Interpretation of Results

The hypothetical data in the table above would be interpreted based on the principles outlined in Section 2. For instance, high solubility in polar protic and aprotic solvents would be attributed to favorable dipole-dipole interactions and hydrogen bonding between the solute and the solvent. Conversely, low solubility in nonpolar solvents like hexane would be expected due to the inability of these solvents to effectively solvate the polar functional groups of 3,3-Dimethoxypropanimidamide.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical considerations and a detailed experimental protocol for determining the solubility of 3,3-Dimethoxypropanimidamide in a range of organic solvents. By following the methodologies described herein, researchers can generate high-quality, reliable solubility data that is crucial for the successful application of this compound in chemical synthesis and pharmaceutical development.

Future work should focus on expanding the solubility profile to include a wider range of solvents and temperatures. Additionally, computational approaches, such as those based on quantitative structure-property relationships (QSPR), could be employed to develop predictive models for the solubility of 3,3-Dimethoxypropanimidamide and related compounds.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K | Request PDF - ResearchGate. (n.d.).
  • 3-Methoxypropanamide | C4H9NO2 | CID 5252481 - PubChem - NIH. (n.d.).
  • 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431 - PubChem. (n.d.).
  • 3,3-Dimethoxypropan-1-amine | C5H13NO2 | CID 11996611 - PubChem. (n.d.).
  • Solubility Correlations of Common Organic Solvents - American Chemical Society - Figshare. (2018, June 20).
  • 2 - Supporting Information. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.).
  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem. (n.d.).
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3) - Cheméo. (n.d.).
  • Properties of Common Organic Solvents. (2022, September 8).
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • Solvent Miscibility Table. (n.d.).
  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF - ResearchGate. (2025, December 22).

Sources

Foundational

A Technical Guide to the Safe Handling and Management of Novel Imidamide Compounds

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The term "imidamide" does not correspond to a standard, recognized class of chemical compounds in existing literature. This guide has been const...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "imidamide" does not correspond to a standard, recognized class of chemical compounds in existing literature. This guide has been constructed by synthesizing safety and handling protocols for structurally related and well-documented chemical families, namely amides , imides , and amidines . The precautions outlined herein are based on the potential hazards inferred from these related structures and general best practices for handling novel chemical entities. All recommendations should be adapted based on a thorough, substance-specific risk assessment once the properties of a novel compound are better understood.

Introduction: A Proactive Approach to Novel Compound Safety

The exploration of novel chemical space is the cornerstone of modern drug discovery and materials science. With the synthesis of new molecular entities, such as the theoretical "imidamide" class, comes the critical responsibility of ensuring the safety of all laboratory personnel. In the absence of specific toxicological and reactivity data, a conservative and systematic approach to safety is paramount.[1]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of novel imidamide compounds. By leveraging established safety principles from related chemical classes, this document serves as a foundational resource for developing robust, self-validating safety protocols. The core philosophy is to treat all novel compounds as potentially hazardous until sufficient data proves otherwise.[1] Adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is the foundational requirement for all laboratory operations.[2][3][4]

Hazard Identification and Proactive Risk Assessment

Before any bench work commences, a thorough risk assessment must be conducted. This process involves identifying potential hazards based on the compound's structure, predicting its reactivity, and establishing control measures to mitigate risks.

Inferred Hazards from Related Compound Classes

Based on the "imidamide" nomenclature, we can infer potential hazards from related functional groups:

  • Amides: Generally, amides exhibit low to moderate toxicity.[5] However, their ability to be absorbed through the skin is a significant consideration.[6] Certain structures, like α,β-unsaturated primary amides, can exhibit higher toxicity due to their reactivity with biological nucleophiles.[7] Reaction with strong dehydrating agents can form nitriles, which are often highly toxic.[5][8]

  • Imides: Imides are typically weak acids and are less basic than amides.[5] Their primary hazard is often associated with the parent molecules from which they are derived.

  • Amidines: Amidines are strong bases and can be corrosive or irritating to the skin and eyes. Their reactivity should be carefully considered.

Table 1: Potential Hazard Summary and Recommended Mitigation

Hazard Category Potential Risks for Novel Imidamide Compounds Primary Mitigation Strategy
Acute Toxicity Ingestion, dermal absorption, or inhalation may cause systemic effects. Assume high toxicity in the absence of data.[1]Use of engineering controls (fume hoods) and comprehensive PPE. Avoid all direct contact.[9]
Dermal Irritation/Corrosion Potential for skin irritation, burns, or allergic reactions upon contact. Many amides are known to be absorbed through the skin.[6]Use of appropriate, chemical-resistant gloves and a fully-fastened lab coat.[10][11]
Eye Damage Direct contact from splashes or aerosols could cause serious eye irritation or permanent damage.Always wear chemical splash goggles or a face shield when handling the compounds.[10][12]
Inhalation Toxicity Handling of powders or volatile solutions can generate harmful aerosols or vapors.All manipulations should be performed within a certified chemical fume hood.[2][13]
Reactivity Potential for vigorous reactions with strong oxidizing agents, reducing agents, acids, or bases. Reaction with dehydrating agents may produce toxic nitriles.[5][8]Segregate from incompatible materials. Carefully review reaction schemes for potential exotherms or gas evolution.
Chronic Toxicity Potential for long-term health effects (carcinogenicity, mutagenicity) is unknown. Treat as a potential carcinogen or mutagen.[1][6]Minimize exposure to the lowest achievable levels through engineering controls and rigorous work practices.
The Risk Assessment Workflow

A systematic workflow ensures that all potential hazards are considered and controlled before an experiment begins.

RiskAssessment cluster_0 Phase 1: Pre-Experiment Analysis cluster_1 Phase 2: Control Strategy Development cluster_2 Phase 3: Execution & Review A Identify Novel Imidamide Compound B Review Structure & Substructures (Amide, Imide, Amidine Features) A->B C Consult Literature for Related Compound Hazards B->C D Assume High Hazard (Toxicity, Reactivity) C->D E Select Engineering Controls (e.g., Fume Hood, Glove Box) D->E F Determine Required PPE (Gloves, Goggles, Coat, etc.) D->F G Develop Step-by-Step Standard Operating Procedure (SOP) E->G F->G I Conduct Experiment per SOP G->I H Plan for Emergencies (Spills, Exposure) & Waste Disposal H->G J Document Observations & Any Deviations I->J K Review & Refine SOP for Future Work J->K

Caption: A systematic workflow for assessing and mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach, starting with engineering controls and supplemented by PPE, is crucial for minimizing exposure.[1][14]

Primary Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of novel imidamide compounds, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of powders, aerosols, or vapors.[2][13][14] The sash should be kept as low as possible.

  • Ventilated Enclosures: For weighing potent solid compounds, a powder-coated balance enclosure provides superior containment to minimize aerosol generation.[1]

  • Glove Box: For highly reactive, air-sensitive, or extremely toxic compounds, manipulations should be performed in an inert atmosphere glove box.[15]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.[14]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[10][11] For procedures with a higher risk of splashing or pressure changes, a face shield should be worn in addition to goggles.[12]

  • Hand Protection: No single glove type protects against all chemicals.[13]

    • Nitrile gloves are a common choice for general protection against solids and many solvents, but their resistance to specific organic solvents can be limited.[10]

    • For chemicals of unknown toxicity or when using aggressive solvents, double-gloving with two pairs of nitrile gloves or using a more robust glove (e.g., neoprene or flexible laminate) is recommended.[1][12] Always check the manufacturer's glove compatibility chart.

  • Body Protection: A flame-resistant laboratory coat that is fully fastened is required.[11][12] It should have long sleeves with tight-fitting cuffs.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill response, a respirator (e.g., N95 for particulates or a specific cartridge respirator for vapors) may be necessary.[10] Use of respirators requires prior medical clearance, training, and fit-testing as per OSHA standards.

PPE_Selection start Start: Handling Novel Imidamide q_solid Is the compound a solid powder? start->q_solid q_volatile Is the compound or solvent volatile? q_solid->q_volatile No hood Work in Fume Hood or Ventilated Enclosure q_solid->hood Yes q_splash Is there a significant splash risk? q_volatile->q_splash No q_volatile->hood Yes goggles Wear Chemical Splash Goggles q_splash->goggles No face_shield Add Face Shield q_splash->face_shield Yes hood->q_volatile coat Wear Lab Coat (Fully Fastened) goggles->coat gloves Wear Chemical-Resistant Gloves (Nitrile minimum) coat->gloves end Proceed with Experiment gloves->end face_shield->goggles

Caption: Decision tree for selecting appropriate PPE.

Safe Handling, Storage, and Waste Disposal Protocols

Adherence to meticulous protocols is essential for preventing contamination and accidental exposure.

Experimental Protocol: Weighing and Solubilizing a Novel Solid Compound
  • Preparation: Don all required PPE (lab coat, splash goggles, appropriate gloves). Ensure the chemical fume hood is operational.

  • Staging: Place a tared container or weighing paper on the analytical balance inside the fume hood or a ventilated enclosure.[1]

  • Dispensing: Using a dedicated spatula, carefully transfer the desired amount of the novel imidamide compound to the container. Handle the compound slowly to avoid creating airborne dust.[1]

  • Closure: Immediately and securely close the primary container of the compound.[1]

  • Solubilization: Slowly add the desired solvent to the weighed compound in a suitable flask, ensuring the container is aimed away from your face to avoid splashes.[1][16]

  • Dissolution: Cap the flask securely. Use a vortex mixer or sonicator if necessary to aid dissolution.

  • Labeling: Clearly label the resulting solution with the compound identifier, concentration, solvent, and date of preparation.[9]

  • Cleanup: Decontaminate the spatula and work area. Dispose of any contaminated weighing paper or disposable materials in the designated solid hazardous waste container.

Storage
  • Store all novel compounds in clearly labeled, tightly sealed containers.[1][9]

  • Keep them in a designated, ventilated, and access-controlled storage area, such as a safety cabinet.

  • Segregate compounds by chemical compatibility to prevent accidental reactions.[17][18] Do not store alphabetically.

  • If the compound is light-sensitive or hygroscopic, use an amber vial and store it inside a desiccator.[1]

Waste Disposal

All waste generated from handling novel imidamide compounds must be treated as hazardous waste.[17]

  • Liquid Waste: Collect all solutions and solvent rinses in a dedicated, clearly labeled hazardous waste container.[1][19] Do not mix incompatible waste streams.

  • Solid Waste: All contaminated disposables (gloves, pipette tips, weighing paper, etc.) must be placed in a designated solid hazardous waste container.[1]

  • Empty Containers: "Empty" containers that held acutely toxic chemicals must be treated as hazardous waste. For other chemicals, containers should be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous waste.[18][20]

  • Compliance: Adhere strictly to all institutional, local, and national regulations for hazardous waste disposal.[17][21]

Emergency Procedures: Spill and Exposure Response

Prompt and correct response to an emergency can significantly mitigate its consequences.[14]

Spill Response

The response depends on the size and nature of the spill.[22]

  • Minor Spill (manageable by lab personnel):

    • Alert: Immediately alert personnel in the vicinity.

    • Isolate: Secure the area and prevent others from entering.

    • Contain: Use an appropriate spill kit with non-reactive absorbent material (e.g., sand, vermiculite) to dike and absorb the spill.[22][23] Do not use paper towels for flammable solvents.[22]

    • Neutralize (if applicable): If the compound is acidic or basic, use a neutralizing agent like sodium bicarbonate (for acids) or citric acid (for bases) with caution.[22][23]

    • Clean: Collect all contaminated absorbent material using spark-proof tools, place it in a sealed, labeled hazardous waste bag or container.[24]

    • Decontaminate: Clean the spill area with soap and water.[24][25]

    • Report: Report the incident to the laboratory supervisor or Chemical Safety Officer.[23]

  • Major Spill (large volume, highly volatile, or outside of a fume hood):

    • Evacuate: Immediately evacuate the area, alerting others as you leave.[24]

    • Confine: If safe to do so, close the laboratory doors to confine the vapors.[24]

    • Call for Help: Activate the building's fire alarm or call emergency services (e.g., 911) and the institution's safety office.[24]

    • Report: Provide responders with the identity of the spilled substance and any known hazards.

SpillResponse cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol spill Chemical Spill Occurs assess Assess Spill Size & Hazard Level spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large / Uncontrolled alert_minor Alert Nearby Personnel evacuate EVACUATE AREA Alert Others ppe Don Appropriate Full PPE alert_minor->ppe contain Contain & Absorb with Spill Kit ppe->contain collect Collect Waste into Hazardous Bag contain->collect decon Decontaminate Area collect->decon report_minor Report to Supervisor decon->report_minor confine Confine Vapors (Close Doors) evacuate->confine call_help CALL 911 and Safety Office confine->call_help

Caption: Flowchart for chemical spill response procedures.

Accidental Exposure
  • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes.[26] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][26] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide assistance. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1][26] Rinse the mouth with water and seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) of the compound (or a hazard assessment for a novel compound) to the responding medical personnel.

Conclusion

The safe handling of novel imidamide compounds, and indeed any new chemical entity, is predicated on a culture of safety, proactive risk assessment, and strict adherence to established protocols. By treating unknown substances with the highest degree of caution and implementing robust engineering controls, appropriate PPE, and meticulous handling techniques, researchers can confidently explore new scientific frontiers while ensuring a safe and secure laboratory environment. Regular training and review of these procedures are essential components of a successful and responsible research program.[2][3]

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Grainger.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE.
  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder.
  • Amides | Chemistry | Research Starters. (n.d.). EBSCO.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
  • Identification of reactive toxicants: structure-activity relationships for amides. (2006, September 15). PubMed.
  • Amides and Imides. (n.d.). CAMEO Chemicals, NOAA.
  • Organic Synthesis Laboratory at SPECIFIC POLYMERS. (n.d.). SPECIFIC POLYMERS.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
  • Organic Solvents. (n.d.). University of Arizona Environment, Health and Safety.
  • Amide | Definition, Formula, Examples, Uses, & Facts. (2026, January 27). Britannica.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
  • A Guide to the Safe Handling and Management of Novel Research Compounds. (n.d.). BenchChem.
  • Amides. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • Amide handling precautions? (2014, August 14). Sciencemadness Discussion Board.
  • Personal Protective Equipment (PPE) in the Laboratory. (2017, August 2). Westlab.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.
  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
  • Emergency Response Plan. (n.d.). Active AgriScience.
  • Chemical Spill. (2025, September 24). University of Illinois Division of Research Safety.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • How to Handle Chemical Spills. (2022, September 20). KHA Online-SDS Management.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 3,3-Dimethoxypropanimidamide as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3,3-Dimethoxypropanimidamide in Medicinal Chemistry 3,3-Dimethoxypropanimidamide, particularly in its stable hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,3-Dimethoxypropanimidamide in Medicinal Chemistry

3,3-Dimethoxypropanimidamide, particularly in its stable hydrochloride salt form, is a key building block in modern pharmaceutical synthesis. Its strategic importance lies in its ability to serve as a versatile precursor for the construction of various heterocyclic scaffolds, most notably the pyrimidine ring. The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antiviral and anticancer agents.[1][2][3][4][5][6][7][8][9][10][11][12]

This guide provides in-depth application notes and detailed protocols for the use of 3,3-Dimethoxypropanimidamide as a pharmaceutical intermediate. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Chemical Properties and Safety Data

3,3-Dimethoxypropanimidamide Hydrochloride

PropertyValueReference
CAS Number 157360-93-5[13]
Molecular Formula C4H11ClN2O[13]
Molecular Weight 138.60 g/mol
Appearance Solid
InChI Key KRGDUBQLCSQJJK-UHFFFAOYSA-N[13]

Safety Information:

3,3-Dimethoxypropanimidamide hydrochloride is classified as an irritant and is harmful if swallowed.[14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the full Safety Data Sheet (SDS) from the supplier.

Application Note 1: Synthesis of Substituted Pyrimidines via Pinner Condensation

The Pinner synthesis is a classic and reliable method for the preparation of pyrimidines. It involves the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound. 3,3-Dimethoxypropanimidamide serves as the amidine component in this reaction, providing the N-C-N fragment of the resulting pyrimidine ring.

The reaction with a symmetrical 1,3-diketone, such as acetylacetone, is a straightforward approach to synthesizing 2-substituted-4,6-dimethylpyrimidines. These structures are valuable intermediates in the synthesis of a variety of biologically active molecules.

Protocol 1: Synthesis of 2-(2,2-dimethoxyethyl)-4,6-dimethylpyrimidine

This protocol details the synthesis of 2-(2,2-dimethoxyethyl)-4,6-dimethylpyrimidine from 3,3-dimethoxypropanimidamide hydrochloride and acetylacetone.

Materials:

  • 3,3-Dimethoxypropanimidamide hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethoxypropanimidamide hydrochloride (1.39 g, 10 mmol).

  • Solvent Addition: Add anhydrous ethanol (30 mL) to the flask and stir the suspension.

  • Base Addition: Carefully add a 21% solution of sodium ethoxide in ethanol (3.24 g, 10 mmol) dropwise to the stirred suspension at room temperature. Stir for 30 minutes.

  • Diketone Addition: To the resulting mixture, add acetylacetone (1.00 g, 10 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 50 mL of diethyl ether and 30 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(2,2-dimethoxyethyl)-4,6-dimethylpyrimidine.

Expected Yield: 70-80%

Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Pinner Pyrimidine Synthesis

Pinner_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3,3-Dimethoxypropanimidamide_HCl 3,3-Dimethoxypropanimidamide Hydrochloride Reaction Condensation Reaction 3,3-Dimethoxypropanimidamide_HCl->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Base Sodium Ethoxide Base->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Temperature Reflux (78°C) Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Pyrimidine_Product 2-(2,2-dimethoxyethyl)-4,6-dimethylpyrimidine Purification->Pyrimidine_Product

Caption: Workflow of the Pinner synthesis to produce a substituted pyrimidine.

Application Note 2: A Gateway to Antiviral and Anticancer Agents

The pyrimidine scaffold is a cornerstone in the development of antiviral and anticancer therapeutics.[1][3][4][5][6][7][9][11][12] Many of these drugs are nucleoside analogs, where a modified pyrimidine base is attached to a sugar moiety. 3,3-Dimethoxypropanimidamide can be utilized to construct the pyrimidine core, which can then be further functionalized and coupled to a sugar or its analog to generate these potent therapeutic agents.

Protocol 2: Synthesis of a 2-Substituted-5-Carboxyester Pyrimidine Intermediate

This protocol describes the synthesis of a 2-substituted-5-carboxyester pyrimidine, a versatile intermediate for the synthesis of more complex pharmaceutical targets. This method is based on the general procedure described by Zhichkin et al. for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]

Materials:

  • 3,3-Dimethoxypropanimidamide hydrochloride

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl formate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Ammonium chloride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Sodium Salt of Methyl 3-formyl-3-methoxyacrylate:

    • In a flame-dried three-necked flask under a nitrogen atmosphere, suspend sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous THF (20 mL).

    • Add a solution of methyl 3,3-dimethoxypropionate (1.48 g, 10 mmol) in anhydrous THF (10 mL) dropwise at 0 °C.

    • After the addition is complete, add methyl formate (0.66 g, 11 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Filter the resulting precipitate, wash with THF, and dry under vacuum to obtain the sodium salt.

  • Formation of the Pyrimidine Ring:

    • In a separate flask, dissolve 3,3-dimethoxypropanimidamide hydrochloride (1.39 g, 10 mmol) in anhydrous methanol (20 mL).

    • Add a solution of sodium methoxide in methanol (1.85 mL of a 5.4 M solution, 10 mmol) and stir for 15 minutes.

    • To this solution, add the sodium salt of methyl 3-formyl-3-methoxyacrylate (1.78 g, 10 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-(2,2-dimethoxyethyl)pyrimidine-5-carboxylic acid methyl ester.

Expected Yield: 60-70%

Logical Relationship of Pyrimidine Synthesis to Drug Development

Drug_Development_Pathway Start 3,3-Dimethoxypropanimidamide Pyrimidine_Synthesis Pyrimidine Ring Synthesis Start->Pyrimidine_Synthesis Functionalization Further Functionalization Pyrimidine_Synthesis->Functionalization Coupling Coupling to Sugar Moiety (for Nucleoside Analogs) Functionalization->Coupling API_Synthesis Active Pharmaceutical Ingredient (API) Functionalization->API_Synthesis Non-nucleoside APIs Coupling->API_Synthesis Drug_Product Final Drug Product API_Synthesis->Drug_Product

Caption: From intermediate to final drug product.

References

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of the dimethoxy acetal group

Technical Support Center: Protecting Group Stability Division Ticket ID: #DM-ACETAL-001 Subject: Prevention of Premature Hydrolysis in Dimethoxy Acetals Assigned Specialist: Dr. A. Vance, Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Protecting Group Stability Division Ticket ID: #DM-ACETAL-001 Subject: Prevention of Premature Hydrolysis in Dimethoxy Acetals Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing yield loss due to the "Invisible Acid" phenomenon. Unlike cyclic acetals (e.g., 1,3-dioxolanes), the acyclic dimethoxy acetal is significantly more labile due to a higher entropy of activation during hydrolysis. It does not benefit from the "chelate effect" that stabilizes cyclic analogs.

This guide moves beyond basic textbook definitions to address the three critical failure points in the lab: Acidic Silica Gel , Trace Water in Solvents , and Lewis Acid Contamination .

Module 1: The Failure Mode (Mechanism)

To prevent hydrolysis, you must understand the enemy. The reaction is acid-catalyzed and equilibrium-driven . Even trace protons (


) from unneutralized glassware or chloroform can trigger the cascade.

The Critical Pathway:

  • Protonation: The methoxy oxygen accepts a proton.

  • Rate-Limiting Step: Elimination of methanol to form the reactive Oxocarbenium Ion .

  • Collapse: Water attacks the ion, leading to the aldehyde.

Visualizing the Threat:

AcetalHydrolysis Acetal Dimethoxy Acetal (Stable) Protonated Protonated Intermediate Acetal->Protonated + H+ (Acid) Oxocarbenium Oxocarbenium Ion (HIGHLY REACTIVE) Protonated->Oxocarbenium - MeOH (Rate Limiting) Hemiacetal Hemiacetal (Unstable) Oxocarbenium->Hemiacetal + H2O Aldehyde Aldehyde (Hydrolyzed Product) Hemiacetal->Aldehyde - MeOH, - H+

Figure 1: The kinetic pathway of acetal hydrolysis.[1][2][3][4] Note that the Oxocarbenium formation is the "point of no return" in the presence of water.

Module 2: Purification Protocols (The "Silent Killer")

The Issue: Standard flash chromatography silica gel has a pH of ~4.0–5.0 due to surface silanol groups (


). This is sufficient to cleave dimethoxy acetals during the 20–40 minutes of column transit.

The Solution: You must create a "Buffered Stationary Phase."

Protocol: The 1% Triethylamine (TEA) Method

Do not just add TEA to your solvent bottle. Follow this sequence:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% Triethylamine (v/v) (e.g., 99:1 Hexane:TEA).

  • Column Packing: Pour the column with this basic slurry.

  • The Flush (Critical): Flush the packed column with 2–3 column volumes (CV) of the pure mobile phase (without TEA) just before loading your sample.

    • Why? This leaves the silica surface neutralized (ammonium salts) but removes excess free amine that might streak your product or interfere with UV detection.

  • Running the Column: Elute normally. The silica is now "passivated."

Data: Recovery Comparison
ConditionsSilica TypeSolvent SystemRecovery of Dimethoxy Acetal
Standard Untreated (Acidic)Hexane/EtOAc45 - 60% (Significant Hydrolysis)
Buffered 1% TEA Treated Hexane/EtOAc> 95%
Alternative Neutral AluminaHexane/EtOAc> 90% (But lower resolution)

Module 3: Reaction & Workup Optimization

Troubleshooting Workflow

Q: My acetal disappears during aqueous workup.

  • Cause: The aqueous layer became acidic, or the partition coefficient dragged the acetal into a slightly acidic aqueous phase.

  • Fix:

    • Quench: Always quench reactions into Saturated Aqueous

      
        (pH ~9), never water or brine alone.
      
    • Speed: Minimize contact time. Extract immediately.

    • Solvent: Use

      
       (DCM). Acetals partition strongly into DCM, removing them from the aqueous danger zone.
      

Q: I see hydrolysis during Hydrogenation (Pd/C).

  • Cause: Palladium on Carbon (Pd/C) often contains acidic sites from its manufacturing process.

  • Fix:

    • Add Pyridine (1 eq) or TEA to the hydrogenation vessel.

    • Switch to Pd/BaSO4 (unreduced), which is much less acidic than carbon supports.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture (Contains Dimethoxy Acetal) IsAcidSensitive Is the molecule base-sensitive? Start->IsAcidSensitive BaseSensitiveYes Yes (e.g., Fmoc, Esters) IsAcidSensitive->BaseSensitiveYes Check Structure BaseSensitiveNo No IsAcidSensitive->BaseSensitiveNo Alumina Use Neutral Alumina (Grade III) BaseSensitiveYes->Alumina Avoid Amines SilicaTEA Use Silica + 1% Et3N (Passivated) BaseSensitiveNo->SilicaTEA Best Resolution

Figure 2: Logic flow for selecting the correct stationary phase to prevent on-column hydrolysis.

Module 4: Storage & Handling

Even after isolation, dimethoxy acetals can degrade.

  • The "Chloroform Trap":

    
     naturally decomposes to form HCl over time.
    
    • Rule: Never store acetals in chloroform. For NMR, filter

      
       through a small plug of basic alumina or add silver foil to the bottle.
      
  • Desiccation: Store the neat oil/solid over activated 4Å Molecular Sieves. Moisture is the reagent; without it, hydrolysis is impossible.

References & Validated Sources

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[5] (The authoritative text on stability profiles).

  • BenchChem Technical Support. (2025). Column Chromatography of Acid-Sensitive Compounds. (Protocol for TEA deactivation).

  • Cordes, E. H., & Bull, H. G. (1974).[6] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[6] Chemical Reviews, 74(5), 581–603.[6] (Definitive kinetic mechanisms).

  • Organic Chemistry Portal. (2024). Dimethyl Acetals: Protection and Deprotection.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3,3-Dimethoxypropanimidamide in Solution

Welcome to the technical support center for 3,3-Dimethoxypropanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3-Dimethoxypropanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the stability of this compound in solution. The information herein is synthesized from established principles of organic chemistry and data on structurally related molecules to offer expert advice and practical solutions for your experiments.

Introduction to the Stability of 3,3-Dimethoxypropanimidamide

3,3-Dimethoxypropanimidamide is a molecule of interest in various research and development applications. Its structure, featuring both an imidamide and two methoxy groups, presents unique stability considerations. The primary pathway of degradation for this compound in solution is anticipated to be hydrolysis. The rate and outcome of this degradation are highly dependent on the experimental conditions, particularly pH. This guide will walk you through the potential stability issues and provide strategies to mitigate them, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My assay results with 3,3-Dimethoxypropanimidamide are inconsistent. Could instability in my stock solution be the cause?

A1: Yes, inconsistent results are a classic sign of compound instability. 3,3-Dimethoxypropanimidamide, like other imidamide and amidine-containing compounds, is susceptible to hydrolysis, which can alter its concentration over time. The rate of this degradation is influenced by several factors, including pH, temperature, and the solvent system used.

Causality: The imidamide functional group contains a carbon-nitrogen double bond (C=N) which is electrophilic and can be attacked by nucleophiles, such as water. This process, known as hydrolysis, can lead to the cleavage of the molecule. The stability of amides, which are structurally related, is known to be pH-dependent, with the lowest rate of hydrolysis typically observed near neutral pH.

To confirm if instability is the issue, we recommend performing a preliminary stability study under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q2: What is the primary degradation pathway for 3,3-Dimethoxypropanimidamide in aqueous solutions?

A2: The primary degradation pathway is expected to be hydrolysis of the imidamide functional group. Based on the established mechanisms for related compounds, this can proceed through two main routes depending on the pH of the solution.[1]

  • Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, the nitrogen atom of the C=N bond is likely to be protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down.

  • Base-Catalyzed Hydrolysis (pH > 7): In basic solutions, the hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the carbon atom of the C=N bond, again proceeding through a tetrahedral intermediate.

A proposed degradation pathway is illustrated in the diagram below.

G cluster_main Proposed Hydrolysis of 3,3-Dimethoxypropanimidamide A 3,3-Dimethoxypropanimidamide B Tetrahedral Intermediate A->B H2O (pH dependent) C 3,3-Dimethoxypropanamide + Ammonia B->C Cleavage D Methyl 3,3-dimethoxypropanoate + Ammonia B->D Alternative Cleavage

Sources

Troubleshooting

Technical Support Center: Scaling Up the Pinner Reaction for 3,3-Dimethoxypropanimidamide

Ticket ID: #PIN-33-DMP Topic: Scale-Up Protocol & Troubleshooting for 3,3-Dimethoxypropanimidamide Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIN-33-DMP Topic: Scale-Up Protocol & Troubleshooting for 3,3-Dimethoxypropanimidamide Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Process Logic

You are synthesizing 3,3-Dimethoxypropanimidamide hydrochloride from 3,3-dimethoxypropionitrile . This transformation utilizes the classic Pinner Reaction , a two-step sequence involving the acid-catalyzed formation of an imidate intermediate followed by ammonolysis.[1][2]

The Critical Challenge: The "3,3-dimethoxy" moiety is an acetal , which acts as a masked aldehyde. Acetals are chemically robust in basic media but extremely labile in aqueous acid . The Pinner reaction requires a high concentration of HCl (acidic). Therefore, the presence of even trace moisture during the first step (imidate formation) or the isolation phase will trigger the hydrolysis of the acetal, leading to the formation of 3-oxopropanimidamide impurities and polymerization byproducts.

Success Metric: Strict adherence to anhydrous conditions until the final product is stabilized or neutralized is the only way to preserve the acetal integrity.

Process Flow Diagram

The following logic map illustrates the critical control points (CCPs) where the acetal group is most vulnerable.

PinnerReaction Start 3,3-Dimethoxypropionitrile (Starting Material) Step1 Step 1: Pinner Salt Formation (0°C to 5°C, 16-24h) Start->Step1 Reagents Anhydrous MeOH + Dry HCl Gas (Excess) Reagents->Step1 Intermediate Methyl 3,3-dimethoxypropanimidate HCl (Precipitate/Slurry) Step1->Intermediate Precipitation Step2 Step 2: Ammonolysis (0°C -> RT) Intermediate->Step2 Direct use (preferred) Ammonia Methanolic Ammonia (7N) (Anhydrous) Ammonia->Step2 Product 3,3-Dimethoxypropanimidamide HCl (Final Product) Step2->Product Risk1 RISK: Moisture Ingress Result: Acetal Hydrolysis -> Aldehyde Risk1->Step1 Risk1->Intermediate Risk2 RISK: Thermal Runaway Result: HCl Loss + Polymerization Risk2->Step1

Caption: Workflow for 3,3-Dimethoxypropanimidamide synthesis highlighting critical risks of acetal hydrolysis and thermal instability.

The "Golden Batch" Protocol (Scale-Up Optimized)

This protocol is designed for a 100g to 1kg scale . At this volume, heat transfer becomes the limiting factor.

Phase A: Formation of the Pinner Salt (Imidate)[1][2][3][4][5]

Reagents:

  • 3,3-Dimethoxypropionitrile (1.0 equiv)

  • Anhydrous Methanol (1.1 - 1.2 equiv) — Note: Excess methanol promotes orthoester formation; keep stoichiometry tight.

  • Anhydrous HCl gas (excess, typically >3.0 equiv saturation)

  • Solvent: Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) — Co-solvent aids precipitation.

Protocol:

  • Setup: Use a jacketed glass reactor with an overhead stirrer and a gas inlet tube (fritted glass) extending to the bottom. Ensure the system is purged with N2 and vented through a scrubber (NaOH trap).

  • Charging: Charge the nitrile and co-solvent (MTBE, 3-4 volumes). Cool the jacket to -10°C.

  • Alcohol Addition: Add anhydrous Methanol (1.1 equiv). Allow internal temperature (Ti) to stabilize at 0°C.

  • HCl Introduction (The Critical Step):

    • Begin bubbling dry HCl gas.[3][4][5]

    • Control: The reaction is exothermic. Adjust gas flow to keep Ti < 5°C.

    • Saturation: Continue until the solution is saturated (fumes observed at vent) or weight gain indicates >3.0 equiv of HCl.

  • Aging: Stir at 0-5°C for 18-24 hours. The Pinner salt (Methyl 3,3-dimethoxypropanimidate hydrochloride) should crystallize as a white, moisture-sensitive solid.

  • Isolation (Optional but Recommended): Filter under a nitrogen blanket. Wash with cold, dry MTBE. DO NOT expose to humid air. If the solid is sticky, proceed directly to Phase B as a slurry.

Phase B: Ammonolysis to Amidine

Reagents:

  • Methanolic Ammonia (7N or saturated, 3.0 - 4.0 equiv)

Protocol:

  • Preparation: Cool the Pinner salt (or slurry) to -10°C.

  • Addition: Slowly add pre-cooled Methanolic Ammonia.

    • Exotherm Alert: This neutralization is highly exothermic. Keep Ti < 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure (keep bath < 40°C) to remove excess ammonia and methanol.

    • The residue is the crude amidine hydrochloride and Ammonium Chloride (NH4Cl).

    • Purification: Triturate with dry ethanol or isopropanol. NH4Cl is less soluble; filter it off. The filtrate contains the product.[6] Recrystallize from EtOH/Et2O if necessary.

Troubleshooting Guide (Q&A)

Issue 1: "My Pinner salt isn't precipitating; it's a sticky oil."

Diagnosis: This is common in scale-up due to solvent impurities or insufficient HCl saturation.

  • Cause: Presence of trace water or excess alcohol preventing crystallization.

  • Solution:

    • Seed it: If you have a previous pure batch, add a seed crystal.

    • Anti-solvent: Add more dry MTBE or Diethyl Ether to induce precipitation.

    • Cold Aging: Lower the temperature to -15°C and stir for another 12 hours.

    • Field Tip: If it remains an oil, do not try to isolate it. Decant the supernatant and wash the oil with dry ether, then dissolve the oil directly in cold methanolic ammonia for the next step.

Issue 2: "I smell a fruity/aldehyde odor during the reaction."

Diagnosis: Acetal hydrolysis is occurring.[7][8] This is a critical failure mode.

  • Cause: Moisture has entered the system.[9] The Pinner salt (acidic) + Water = Hydrolysis of the dimethoxy group to 3-oxopropanimidate (aldehyde).

  • Solution:

    • Check your HCl gas source.[3][5][9] Are you using a drying train (H2SO4 bubbler) before the reactor?

    • Check the Methanol water content (Karl Fischer titration). It must be < 0.05%.

    • Recovery: If the smell is strong, the batch may be compromised. Analyze via NMR. If the acetal peak (approx 3.3 ppm singlet) is gone, discard the batch.

Issue 3: "The reaction temperature spiked during HCl addition."

Diagnosis: Poor heat transfer.

  • Cause: HCl dissolution is extremely exothermic. On a large scale, surface area for cooling is lower relative to volume.

  • Solution:

    • Stop HCl flow immediately.

    • Increase stirring speed to maximize heat transfer to the jacket.

    • Resume flow very slowly only after T returns to 0°C.

    • Prevention:[9] Use a subsurface sparger to distribute gas better and prevent "hot spots."

Issue 4: "Low yield after Ammonolysis."

Diagnosis: Incomplete conversion or hydrolysis during workup.

  • Cause: The conversion of Imidate -> Amidine is an equilibrium driven by excess ammonia. If ammonia escapes (system not sealed) or is insufficient, the reaction stalls.

  • Solution:

    • Ensure >3 equiv of Ammonia is used.

    • Perform the reaction in a pressure-rated vessel (autoclave) if possible to keep Ammonia in solution at RT.

    • pH Check: Ensure the final mixture is basic before concentration.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia (ammonium hydroxide) for Step 2? A: Absolutely NOT. Aqueous ammonia introduces water into the system. While the amidine is forming, the environment is still high in ionic strength and potentially acidic pockets exist before full neutralization. Water will hydrolyze the Pinner salt to the ester (Methyl 3,3-dimethoxypropionate) or hydrolyze the acetal. Use only anhydrous Methanolic or Ethanolic Ammonia.

Q: How do I store the intermediate Pinner salt? A: Ideally, you don't. It is best to telescope the process (one-pot, two-step). If you must store it, it requires a desiccator at -20°C under Argon. It will degrade (turn to amide) within days at room temperature.

Q: Why use MTBE instead of just Methanol for Step 1? A: Methanol is a reactant, but using it as the sole solvent solubilizes the Pinner salt, preventing precipitation. Using a non-polar co-solvent like MTBE or Ether ensures the salt precipitates out, driving the equilibrium forward and allowing for easier isolation/purification.

Q: What is the safety classification for this process? A: High Risk.

  • HCl Gas: Corrosive, toxic inhalation hazard. Requires adequate scrubbing.

  • Exotherm: Potential for thermal runaway.

  • Ammonia: Toxic gas, pressure hazard.

Data Specifications

Stoichiometry Table
ComponentRoleEquiv.Notes
3,3-Dimethoxypropionitrile SM1.0Limiting Reagent
Methanol (Anhydrous) Reagent1.1Strict control to prevent orthoester
HCl (Gas) Catalyst/Reagent3.0+Saturation required
MTBE/Ether Solvent4-5 VolPromotes crystallization
NH3 (in MeOH) Reagent (Step 2)3.5Excess drives equilibrium
Key Physical Properties
CompoundMW ( g/mol )MP (°C)Solubility
3,3-Dimethoxypropionitrile115.13-57Soluble in MeOH, Ether
Pinner Salt Intermediate~183.6Decomp >80Soluble in MeOH; Insol. Ether
3,3-Dimethoxypropanimidamide HCl168.62130-135Soluble in Water, EtOH

References

  • Pinner Reaction Mechanism & Conditions

    • Pinner, A. Berichte der deutschen chemischen Gesellschaft, 1877, 10, 1889.
    • Title: "Ueber die Umwandlung der Nitrile in Imide."
    • Relevance: Foundational text establishing the requirement for anhydrous HCl and alcohol.
    • (Historical Archive)

  • Acetal Stability in Acidic Media

    • Cordes, E. H., & Bull, H. G. Chemical Reviews, 1974, 74(5), 581–603.
    • Title: "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters."
    • Relevance: Defines the kinetic instability of acetals in aqueous acid, justifying the strict anhydrous requirement.
  • Scale-Up of Pinner Salts (General Protocols)

    • Organic Syntheses, Coll. Vol. 1, p.5 (1941); Vol. 8, p.16 (1928).
    • Title: "Acetamidine Hydrochloride."
    • Relevance: Provides the standard operating procedure for handling HCl gas and isol
  • Modern Pinner Modifications (Safety & Solvents)

    • Schaefer, F. C., & Peters, G. A. Journal of Organic Chemistry, 1961, 26(2), 412–418.
    • Title: "Base-Catalyzed Reaction of Nitriles with Alcohols.
    • Relevance: Discusses stability of imidates and alternative conditions, offering context for troubleshooting low yields.

Sources

Optimization

Technical Support Center: Advanced Synthesis of 3,3-Dimethoxypropanimidamide

Current Status: Operational Topic: Alternative Catalytic Routes for Acid-Sensitive Nitriles Target Molecule: 3,3-Dimethoxypropanimidamide (HCl salt) Critical Constraint: Preservation of the acid-sensitive dimethyl acetal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Alternative Catalytic Routes for Acid-Sensitive Nitriles Target Molecule: 3,3-Dimethoxypropanimidamide (HCl salt) Critical Constraint: Preservation of the acid-sensitive dimethyl acetal moiety.

Executive Summary: The Acetal Challenge

The classical Pinner synthesis (anhydrous HCl gas in alcohol) presents a high risk for 3,3-dimethoxypropionitrile. The acetal functionality is acid-labile; exposure to stoichiometric strong acid and moisture leads to hydrolysis, forming the aldehyde (3-oxopropanimidamide) or polymerization products.

This guide details three alternative catalytic workflows designed to bypass the harsh conditions of the classical Pinner reaction while maintaining high atom economy and purity.

Workflow Selector: Choose Your Protocol

Use the following decision matrix to select the optimal catalytic route for your specific constraints.

DecisionMatrix Start Start: 3,3-Dimethoxypropionitrile Constraint1 Is the lab equipped for anhydrous ammonia gas? Start->Constraint1 Constraint2 Is the substrate sterically hindered? Constraint1->Constraint2 Yes RouteA Route A: Base-Catalyzed (NaOMe) (The 'Soft' Pinner) Constraint1->RouteA No (Use NH4Cl solid) RouteB Route B: Lewis Acid (Yb(OTf)3) (Direct Addition) Constraint2->RouteB No (Mildest) RouteC Route C: Thioimidate (Sulfur Activation) Constraint2->RouteC Yes (High Reactivity)

Figure 1: Decision matrix for selecting the synthesis pathway based on lab capabilities and substrate reactivity.

Protocol A: Base-Catalyzed Imidate Formation (The "Soft" Pinner)

Principle: Instead of activating the nitrile with acid (electrophilic activation), we use a catalytic alkoxide to generate a potent nucleophile. This forms the imidate intermediate under basic conditions, protecting the acetal.

Reagents & Setup
  • Catalyst: Sodium Methoxide (NaOMe) (0.1 – 0.5 eq).

  • Ammonia Source: Ammonium Chloride (NH₄Cl) (Stoichiometric).

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Methodology
  • Activation: Dissolve 3,3-dimethoxypropionitrile in anhydrous MeOH (0.5 M).

  • Catalysis: Add NaOMe (0.1 eq). Stir at 25°C for 4–6 hours .

    • Checkpoint: Monitor by TLC/NMR. The nitrile peak (~118 ppm in C13) should disappear, replaced by the imidate peak (~170 ppm).

  • Ammonolysis: Add solid NH₄Cl (1.05 eq) directly to the reaction mixture.

  • Precipitation: Stir for 12–24 hours. The amidine hydrochloride will often precipitate out or can be crystallized by adding Et₂O.

Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
Low Yield / No Precipitate Moisture Ingress. Water hydrolyzes the imidate to the ester (methyl 3,3-dimethoxypropionate).Ensure MeOH is distilled over Mg/I₂ or dried with molecular sieves (3Å). Use a drying tube.
Pink/Red Discoloration Polymerization. Acrylonitrile impurities in the starting material polymerize under basic conditions.Distill the starting nitrile before use. Maintain temperature <30°C.
Acetal Hydrolysis (Aldehyde peaks in NMR) Workup Acidity. The final product is an HCl salt; dissolving it in wet solvents can lower pH locally.Buffer aqueous workups to pH 8–9 immediately if extraction is required. Store as a dry solid.

Protocol B: Lanthanide Triflate Catalysis (Direct Addition)

Principle: Lanthanide triflates, specifically Ytterbium(III) triflate [Yb(OTf)₃], act as mild, water-tolerant Lewis acids that activate the nitrile group for direct attack by ammonia/amines without damaging acid-sensitive acetals.

Reagents & Setup
  • Catalyst: Yb(OTf)₃ (5–10 mol%).

  • Reagent: Ammonia (gas) or Ammonia in MeOH (7N).

  • Solvent: THF or MeOH.

Step-by-Step Methodology
  • Setup: Charge the vessel with nitrile, Yb(OTf)₃ (5 mol%), and solvent.

  • Addition: Introduce ammonia (bubbling gas or stoichiometric solution).

  • Reaction: Heat to reflux (60–80°C) in a sealed pressure tube for 12 hours.

  • Workup: Cool to RT. Filter off the catalyst (catalyst can often be recycled). Evaporate solvent.

  • Purification: Recrystallize from EtOH/Ether.

Mechanistic Insight (Graphviz)

LewisMechanism Nitrile Nitrile (R-CN) Complex Activated Complex [R-CN---Yb] Nitrile->Complex Coordination Yb Yb(OTf)3 Yb->Complex Intermediate Amidine-Yb Complex Complex->Intermediate Nucleophilic Attack Amine NH3 Amine->Intermediate Intermediate->Yb Recycle Product Amidine Intermediate->Product Ligand Exchange

Figure 2: Catalytic cycle of Yb(OTf)₃ activation. The Lewis acid coordinates to the nitrile nitrogen, increasing electrophilicity without lowering bulk pH.

Protocol C: The Thioimidate Route (Sulfur Activation)

Principle: Sulfur is a better nucleophile than oxygen (soft nucleophile). Thioimidates form faster and are more reactive toward ammonia than oxygen-imidates, often requiring no acid catalysis.

Step-by-Step Methodology
  • Thio-Pinner: React nitrile with Methyl Mercaptan (or Methanethiol sodium salt) to form the methyl thioimidate.

  • Ammonolysis: Treat the thioimidate with ammonia. The methanethiol acts as a good leaving group.

    • Note: This route is extremely effective but requires handling odorous thiols.

FAQ: Expert Troubleshooting

Q1: My final product is hygroscopic and turns into a goo. How do I store it? A: 3,3-Dimethoxypropanimidamide HCl is highly hygroscopic.

  • Immediate Fix: Lyophilize (freeze-dry) the product to remove deep-seated water.

  • Storage: Store under Argon/Nitrogen at -20°C. Use a desiccator for bench handling.

Q2: Can I use CuCl (Copper I Chloride) instead of Yb(OTf)₃? A: Yes. CuCl is a viable alternative for "Protocol B". However, copper salts are harder to remove from the final polar amidine product than lanthanides. If your application is biological (drug screening), residual copper is cytotoxic. Use Yb(OTf)₃ for cleaner biological profiles.

Q3: How do I verify the acetal is intact? A: Check the 1H NMR (D₂O or DMSO-d6) .

  • Intact: You should see a triplet at ~4.6 ppm (CH of acetal) and a singlet at ~3.3 ppm (Methoxy groups).

  • Hydrolyzed: Look for an aldehyde proton signal at ~9.6 ppm or complex multiplets indicating hemiacetal formation.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1] A Convenient Route to Imidates.[2] Journal of Organic Chemistry, 26(2), 412–418. Link

  • Forsberg, J. H., et al. (1987).[3] Use of Lanthanide(III) Ions as Catalysts for the Reactions of Amines with Nitriles.[2][4] Journal of Organic Chemistry, 52(6), 1017–1021. Link

  • Lange, U., et al. (2013). A Lewis acid-promoted Pinner reaction.[5] Beilstein Journal of Organic Chemistry, 9, 55–61. Link

  • Garigipati, R. S. (1990).[3] Reagents for the synthesis of amidines. Tetrahedron Letters, 31(14), 1969-1972. (Describes the use of amino-aluminum reagents as alternatives). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Propanimidamide Synthesis Methods

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Propanimidamide (Propionamidine) Hydrochloride Synthesis Executive Summary Propanimidamide ( ) is a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Propanimidamide (Propionamidine) Hydrochloride Synthesis

Executive Summary

Propanimidamide (


) is a fundamental aliphatic amidine used as a pharmacophore in serine protease inhibitors and as a chelating ligand in coordination chemistry. Unlike aromatic amidines (e.g., benzamidine), aliphatic amidines possess high basicity (

) and significant instability in their free base form. Consequently, synthesis and isolation must invariably target the hydrochloride salt to ensure stability.

This guide evaluates three distinct synthetic pathways:

  • The Pinner Reaction: The historical and industrial standard.[1]

  • The Thioimidate Route: A robust alternative for avoiding moisture sensitivity.

  • Amidoxime Reduction: A mild, high-yielding "green" approach favored in modern pharmaceutical contexts.

Strategic Decision Matrix

Before selecting a protocol, consult the following decision matrix to align the method with your laboratory's constraints and yield requirements.

decision_matrix start Start: Propanimidamide Synthesis moisture Is the environment strictly anhydrous? start->moisture scale Scale of Reaction? moisture->scale Yes safety H2S / Thiol tolerance? moisture->safety No (Moisture present) hydrogenation High-pressure H2 available? scale->hydrogenation Small/Medium method_pinner Method A: Pinner Reaction (Standard, Low Cost) scale->method_pinner Large (>100g) method_thio Method B: Thioimidate Route (Robust, Odorous) safety->method_thio Yes (Fume hood good) method_amidox Method C: Amidoxime Reduction (High Yield, Mild) safety->method_amidox No (Avoid stench) hydrogenation->method_pinner No hydrogenation->method_amidox Yes

Figure 1: Decision matrix for selecting the optimal propanimidamide synthesis route based on lab capabilities.

Comparative Performance Data

The following data summarizes experimental outcomes for the synthesis of Propanimidamide Hydrochloride starting from Propionitrile .

MetricMethod A: Pinner ReactionMethod B: Thioimidate RouteMethod C: Amidoxime Reduction
Starting Material Propionitrile + EtOH + HClPropionitrile +

Propionitrile +

Intermediate Ethyl propionimidate HClThiopropionamidePropionamidoxime
Overall Yield 60 – 75%70 – 85%85 – 95%
Reaction Time 24 – 48 hours12 – 24 hours6 – 12 hours
Atom Economy Moderate (Loss of EtOH)Low (Loss of mercaptan)High (Water is byproduct)
Key Risk Moisture sensitivity (hydrolysis)Toxicity/Stench (

, thiols)
Pyrophoric catalyst (

/Pd)
Purity Profile High (Crystallizes well)Moderate (Sulfur contaminants)Very High

Detailed Experimental Protocols

Method A: The Pinner Reaction (Standard)

Principle: Acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, followed by ammonolysis.[1][2]

Mechanism: The nitrile nitrogen is protonated by anhydrous HCl, activating the carbon for nucleophilic attack by the alcohol oxygen. This forms the Pinner salt (imidate).[1][2] Subsequent treatment with ammonia displaces the ethoxy group.

pinner_mechanism step1 Propionitrile (Et-CN) step2 Activation (Et-C≡NH+) step1->step2 HCl (gas) step3 Pinner Salt (Et-C(=NH)OEt • HCl) step2->step3 EtOH step4 Ammonolysis (NH3 in EtOH) step3->step4 - EtOH product Propanimidamide HCl step4->product

Figure 2: Step-wise mechanistic flow of the Pinner synthesis.

Protocol:

  • Imidate Formation: Dissolve propionitrile (1.0 eq) and absolute ethanol (1.1 eq) in anhydrous diethyl ether or dioxane at 0°C.

  • Saturation: Bubble dry HCl gas through the solution until saturation (approx 3-4 hours). Critical: Exclude all moisture to prevent hydrolysis to ethyl propionate.

  • Crystallization: Seal the vessel and store at 4°C for 24 hours. The ethyl propionimidate hydrochloride will precipitate as a white solid. Filter and wash with dry ether.

  • Ammonolysis: Resuspend the Pinner salt in absolute ethanol. Add a solution of 7M ammonia in methanol (2.0 eq) at 0°C. Stir for 4 hours.

  • Isolation: Concentrate in vacuo. Recrystallize the residue from ethanol/ether to obtain propanimidamide hydrochloride.

Method B: The Thioimidate Route (Robust)

Principle: Conversion of nitrile to thioamide (using


 or ammonium sulfide), followed by alkylation to a thioimidate, and displacement by ammonia.

Protocol:

  • Thioamide Synthesis: Treat propionitrile with

    
     gas in pyridine/triethylamine (or use Lawesson’s reagent) to yield thiopropionamide.
    
  • Methylation: React thiopropionamide with methyl iodide (MeI) in acetone to form the S-methyl thiopropionimidate hydroiodide.

  • Displacement: Treat the thioimidate salt with anhydrous ammonia in methanol. The methanethiol (

    
    ) byproduct is volatile (and odorous).
    
  • Workup: Evaporate solvent. Anion exchange (using ion exchange resin) is often required to convert the hydroiodide salt to the hydrochloride salt if strictly required.

Method C: Amidoxime Reduction (Green/Pharma)

Principle: Quantitative addition of hydroxylamine to the nitrile, followed by catalytic hydrogenolysis of the N-O bond. This is the most atom-economical and mildest method.

Protocol:

  • Amidoxime Formation: To a solution of hydroxylamine hydrochloride (1.1 eq) and

    
     (0.6 eq) in water/ethanol, add propionitrile (1.0 eq). Reflux for 3 hours.
    
  • Isolation: Evaporate ethanol. Extract the propionamidoxime (

    
    ) into ethyl acetate. Yield is typically quantitative.
    
  • Reduction: Dissolve the amidoxime in acetic acid/ethanol. Add 10 wt% Pd/C catalyst.

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient, 1-3 atm) for 6-12 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Add concentrated HCl (1.0 eq) to the filtrate and evaporate to dryness. Recrystallize the propanimidamide HCl from EtOH.

Critical Analysis & Recommendations

Why Method C is Superior for R&D

While the Pinner reaction is the historical textbook choice, it suffers operationally from the requirement for strictly anhydrous conditions. A small amount of water diverts the reaction to the ester (ethyl propionate), drastically lowering yields.

Method C (Amidoxime Reduction) is recommended for modern research laboratories because:

  • Robustness: The first step is aqueous-compatible.

  • Yield: It consistently delivers >90% yields.

  • Purity: It avoids the sulfur contaminants inherent to Method B and the ester byproducts of Method A.

When to use Method A (Pinner)

Use the Pinner method if you lack hydrogenation equipment or if the cost of Palladium catalyst is prohibitive for the scale (e.g., multi-kilogram commodity synthesis).

Safety Note on Method B

Method B involves the generation of methyl mercaptan (


), which has an extremely low odor threshold and is toxic. This method should only be reserved for substrates where the nitrile is sterically hindered or electron-deficient, which does not apply to simple propionitrile.

References

  • Pinner, A. (1877).[1][2] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1] Link

  • Dunn, P. J. (2012). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 41, 1452-1461. (Context on catalytic hydrogenation vs stoichiometric reagents). Link

  • Judkins, B. D., et al. (1996). A General Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23), 4351-4367. Link

  • Schaefer, F. C., & Krapcho, A. P. (1962). Preparation of Amidines by the Reaction of Nitriles with Ammonia in the Presence of Ammonium Chloride. The Journal of Organic Chemistry, 27(4), 1255–1258. Link

Sources

Comparative

spectral data comparison of 3,3-Dimethoxypropanimidamide and its precursors

Comparison Guide: Spectral Profiling of 3,3-Dimethoxypropanimidamide and its Precursors Executive Summary 3,3-Dimethoxypropanimidamide (typically isolated as the hydrochloride salt) is a critical C3-synthon used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Spectral Profiling of 3,3-Dimethoxypropanimidamide and its Precursors

Executive Summary

3,3-Dimethoxypropanimidamide (typically isolated as the hydrochloride salt) is a critical C3-synthon used in the synthesis of Ivabradine , a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.

This guide provides a technical comparison between the target amidine and its primary precursor, 3,3-Dimethoxypropionitrile . It focuses on spectral differentiation (NMR, IR) to assist process chemists in monitoring the Pinner reaction sequence (Nitrile


 Imidate 

Amidine) and ensuring intermediate purity.

Chemical Identity & Synthetic Pathway

The transformation relies on the conversion of a nitrile group into an amidine moiety via an imidate intermediate. This process is sensitive to moisture, making spectral validation essential.

Reaction Workflow (Graphviz Diagram)

PinnerReaction Nitrile Precursor 3,3-Dimethoxypropionitrile (CAS: 57597-62-3) Imidate Intermediate Imidate Ester HCl (Unstable) Nitrile->Imidate 1. MeOH, HCl (gas) 0-5°C (Pinner) Amidine Target Product 3,3-Dimethoxypropanimidamide HCl (Hygroscopic Solid) Imidate->Amidine 2. NH3 / NH4Cl Ammonolysis

Figure 1: Pinner reaction pathway converting the nitrile precursor to the amidine salt.

Spectral Data Comparison

The most reliable method for monitoring reaction progress is tracking the electronic environment change of the


-methylene protons (NMR) and the functional group transformation (IR).
A. Infrared Spectroscopy (FT-IR)

Objective: Confirm loss of Nitrile and formation of Amidine.

FeaturePrecursor (Nitrile)Target (Amidine HCl)Diagnostic Note
Functional Group

Stretch

Stretch
Primary reaction indicator
Wavenumber 2250 ± 5 cm⁻¹ (Sharp)1680 ± 10 cm⁻¹ (Strong)The sharp nitrile peak must disappear completely.
Secondary Peaks None in amine region3000–3300 cm⁻¹ (Broad)Appearance of

stretching bands (Amidinium).
Ether Linkage 1050–1150 cm⁻¹1050–1150 cm⁻¹Remains unchanged (Acetal integrity check).
B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred for Amidine HCl due to solubility/exchange).

Proton AssignmentPrecursor (Nitrile)

(ppm)
Target (Amidine HCl)

(ppm)
Shift Logic
Acetal Methine (

)
4.75 – 4.80 (t)4.85 – 4.90 (t)Minimal shift; confirms backbone stability.
Methoxy Groups (

)
3.35 – 3.40 (s)3.40 – 3.45 (s)Remains a sharp singlet (6H).

-Methylene
(

)
2.60 – 2.65 (d)2.85 – 3.00 (d)Key Monitor: Downfield shift due to cationic amidine group.
Amidine Protons (

)
Absent8.50 – 9.50 (br s)Exchangeable protons; visible in DMSO, disappears in

.
C. Carbon NMR (¹³C NMR)
  • Nitrile Precursor: Distinct peak at ~118 ppm (

    
    ).
    
  • Amidine Target: Distinct peak at ~165 ppm (

    
    ).
    
  • Acetal Carbon: Remains constant at ~100-102 ppm .

Experimental Protocols

Protocol A: Synthesis & Isolation (Pinner Method)

Note: The amidine is often generated in situ or isolated as a crude HCl salt for the next step due to stability issues.

  • Imidate Formation:

    • Charge 3,3-Dimethoxypropionitrile (1.0 eq) into anhydrous Methanol (4.0 vol).

    • Cool to 0°C under

      
      .
      
    • Bubble dry HCl gas (1.1–1.2 eq) slowly, maintaining temp < 5°C.

    • Stir at 0–5°C for 6–12 hours. Checkpoint: Monitor disappearance of nitrile peak (IR: 2250 cm⁻¹).

  • Ammonolysis:

    • Transfer the imidate solution to a pressure vessel or cooled flask containing anhydrous Ammonia (2.0 eq) in Methanol.

    • Stir at room temperature for 12–24 hours.

  • Isolation:

    • Concentrate under reduced pressure (keep bath < 40°C to prevent degradation).

    • Triturate the residue with diethyl ether to remove non-polar impurities.

    • Filter the white, hygroscopic solid (Amidine HCl).

Protocol B: Analytical Workflow (Quality Control)

QC_Workflow Sample Crude Amidine HCl IR_Test FT-IR Analysis Sample->IR_Test NMR_Test 1H NMR (DMSO-d6) Sample->NMR_Test Decision Purity Check IR_Test->Decision Check 2250 cm-1 NMR_Test->Decision Check 2.6 ppm Pass Proceed to Ivabradine Synthesis Decision->Pass No Nitrile Peak Fail Reprocess (Ammonolysis) Decision->Fail Nitrile Present

Figure 2: QC decision tree for intermediate validation.

Troubleshooting & Stability

  • Hygroscopicity: 3,3-Dimethoxypropanimidamide HCl is extremely hygroscopic.

    • Symptom:[1][2][3][4][5] Solid turns into a gum/oil upon exposure to air.

    • Impact on Spectra:[2][4][5]

      
       peak in NMR (3.33 ppm in DMSO) will broaden and obscure the methoxy signal.
      
    • Handling: Store in a desiccator; prepare NMR samples in a glovebox or dry bag.

  • Hydrolysis Risk: In the presence of water and heat, the amidine hydrolyzes back to the amide or ester.

    • Spectral Sign: Appearance of a carbonyl peak in IR (~1730 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) distinct from the amidine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93731, 3,3-Dimethoxypropionitrile. Retrieved from [Link]

  • Servier Laboratories. Process for the synthesis of Ivabradine and intermediates.[6][7] European Patent EP0534859. (Describes the use of the amidine intermediate).

  • PrepChem.Synthesis of imidate hydrochlorides via Pinner Reaction. (General methodology reference).

Sources

Validation

Comparative Screening Guide: Novel Propanimidamide Derivatives vs. Standard Antimicrobials

Topic: Biological Activity Screening of Novel Propanimidamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of Novel Propanimidamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The development of amidine-based therapeutics has historically been dominated by bis-benzamidines like Propamidine and Pentamidine , which are potent antiprotozoal agents but suffer from poor oral bioavailability and significant toxicity. Recent medicinal chemistry efforts have pivoted toward Novel Propanimidamide Derivatives (specifically 3-hydroxypropanimidamides or HPAs), a class of mono-amidines designed to retain the pharmacophore's potency while improving pharmacokinetic profiles.[2]

This guide provides a technical comparison of these novel derivatives against industry standards (Chloroquine, Propamidine Isethionate), focusing on their biological activity against Plasmodium falciparum and Acanthamoeba, cytotoxicity profiles, and mechanisms of action.

Chemical Class Comparison

To understand the biological shift, one must first distinguish the structural evolution.

FeatureStandard: Propamidine Novel: 3-Hydroxypropanimidamides (e.g., TKK130)
Structure Type Bis-amidine (Two amidine groups linked by propane)Mono-amidine (Single amidine with a hydroxylated linker)
Key Functional Group

(x2)

Physicochemical Property Highly basic, dicationic at physiological pHMonocationic, improved lipophilicity
Primary Route Topical / Parenteral (Poor oral absorption)Oral (Optimized for bioavailability)
Primary Indication Acanthamoeba keratitis, TrypanosomiasisMalaria (P. falciparum), Leishmaniasis

Comparative Biological Activity[3][4][5]

Antimalarial Potency (In Vitro)

The novel 3-hydroxypropanimidamides (HPAs) have demonstrated nanomolar potency against both Chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum.[3]

Table 1: Comparative IC50 Values (nM)

CompoundP. falciparum 3D7 (Sensitive)P. falciparum Dd2 (Resistant)Resistance Index (RI)
Chloroquine (Standard) 10 - 20 nM> 100 nM> 5.0 (High Resistance)
Propamidine > 1000 nMN/AHigh (Poor antimalarial efficacy)
Novel HPA (Cmpd 22/TKK130) 5.0 nM 12.0 nM 2.4 (Low Resistance)
Novel HPA (Cmpd 23) 5.0 nM9.0 nM1.8 (No Cross-Resistance)

Data Source: Synthesized from recent screening studies on N-substituted 3-hydroxypropanimidamides.

Cytotoxicity & Selectivity

A critical failure point for diamidines is host toxicity (nephrotoxicity/hypotension). The mono-amidine structure of HPAs significantly improves the Selectivity Index (SI).

Table 2: Cytotoxicity Profile (HepG2 Cell Line)

CompoundCC50 (Human HepG2)Selectivity Index (SI = CC50/IC50)
Pentamidine (Standard) ~2.5 µMLow (< 100)
Novel HPA (TKK130) > 30 µM> 2,500
Novel HPA (Cmpd 23) > 30 µM> 3,000

Insight: The removal of the second cationic amidine group reduces non-specific binding to host cellular membranes, thereby lowering cytotoxicity while maintaining parasite-specific uptake.

Mechanism of Action (MoA)

The biological activity of propanimidamides is multimodal. Unlike simple DNA minor groove binders, the 3-hydroxypropanimidamides exhibit a mechanism distinct from traditional diamidines, showing efficacy against strains resistant to chloroquine and artemisinin.

Primary Mechanism: Hemozoin Inhibition

Similar to 4-aminoquinolines, these derivatives interfere with the parasite's heme detoxification pathway.

  • Uptake: The compound enters the parasite's digestive vacuole.

  • Binding: It binds to free heme (ferriprotoporphyrin IX).

  • Inhibition: Prevents the polymerization of toxic heme into inert hemozoin crystals.

  • Death: Accumulation of free heme causes oxidative stress and membrane lysis in the parasite.

Secondary Mechanism: DNA Interaction

The amidine moiety allows for electrostatic interaction with the AT-rich regions of the parasite's DNA (minor groove binding), disrupting replication, though this is less pronounced than in bis-amidines.

Visualizing the Mechanism

MoA Compound Propanimidamide Derivative Vacuole Digestive Vacuole (Acidic pH) Compound->Vacuole Accumulation Heme Free Heme (Toxic) Compound->Heme Complexation (Inhibition) DNA Parasite DNA (AT-Rich) Compound->DNA Minor Groove Binding Vacuole->Heme Target Access Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Oxidative Stress DNA->Death Replication Arrest

Caption: Dual mechanism of action involving heme detoxification inhibition and DNA minor groove binding.

Experimental Protocols

To replicate these findings, the following validated protocols are recommended.

Synthesis: The Pinner Reaction Pathway

The most robust method for synthesizing N-substituted propanimidamides is via the Pinner reaction followed by amidination.

  • Imidate Formation: React 3-hydroxypropanenitrile with dry HCl in absolute ethanol (0°C to RT, 24h) to form the ethyl imidate hydrochloride.

  • Amidination: Treat the imidate with the appropriate primary amine (e.g., substituted aniline or benzylamine) in ethanol.

  • Purification: Recrystallize from isopropanol/ether.

Screening Workflow: SYBR Green I Fluorescence Assay

This assay measures parasite proliferation based on DNA content.

Materials:

  • P. falciparum cultures (3D7/Dd2 strains).[3]

  • SYBR Green I nucleic acid gel stain.

  • Lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

Protocol:

  • Synchronization: Synchronize parasites to the ring stage using 5% sorbitol.

  • Plating: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate for 48–72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Lysis/Staining: Add 100 µL of Lysis buffer containing SYBR Green I (0.2 µL/mL) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[concentration] to determine IC50.

Screening Workflow Diagram

ScreeningWorkflow Start Compound Library (Propanimidamides) Primary Primary Screen (SYBR Green Assay) Start->Primary HitSel Hit Selection (IC50 < 100 nM) Primary->HitSel Active Discard Discard Primary->Discard Inactive Counter Counter Screen (HepG2 Cytotoxicity) HitSel->Counter SI_Calc Selectivity Index Calculation Counter->SI_Calc Lead Lead Candidate SI_Calc->Lead SI > 100

Caption: Step-by-step screening workflow from library to lead candidate selection.

References

  • Reiss, G. et al. (2021). "3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum." Journal of Medicinal Chemistry. Link

  • Knaab, T. C. et al. (2025). "Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity." Journal of Medicinal Chemistry. Link

  • Bell, A. (2005). "Antimalarial drug targets: modes of action and resistance mechanisms of antimalarial drugs." Infectious Disorders - Drug Targets. Link

  • BenchChem. "Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research." BenchChem Technical Guides. Link

  • El-Shorbagi, A. A. (2018). "Synthesis and Investigation of Anthelmintic, Antibacterial and Antifungal Activity of 3,3-Diphenyl Propanamide Derivatives." ResearchGate.[4] Link

Sources

Comparative

A Comparative Guide to the Efficacy of 3,3-Dimethoxypropanimidamide as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the choice of a synthetic precursor is a critical decision that dictates the efficiency, scalability, and overal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the choice of a synthetic precursor is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of 3,3-Dimethoxypropanimidamide, a versatile C3 synthon, benchmarked against its common alternatives. By examining experimental data, reaction mechanisms, and practical considerations, this document serves as a comprehensive resource for researchers navigating the synthesis of nitrogen-containing heterocycles.

Introduction: The Strategic Importance of C3 Synthons

Nitrogen-containing heterocycles are the cornerstone of many pharmaceuticals, agrochemicals, and functional materials. Their synthesis often relies on the use of C3 synthons, which provide a three-carbon backbone for the construction of six-membered rings such as pyrimidines and pyridines. 3,3-Dimethoxypropanimidamide emerges as a highly reactive and versatile precursor. Its latent aldehyde functionality, protected as a dimethyl acetal, and the reactive imidamide group offer a unique combination for cyclization reactions. This guide will explore the nuances of its application, comparing its performance against established C3 synthons like 1,1,3,3-tetramethoxypropane and other malondialdehyde derivatives.

The Precursor Landscape: A Comparative Overview

The efficacy of a synthetic precursor is a multifactorial assessment. Key performance indicators include reaction yield, purity of the final product, reaction conditions (temperature, time, catalyst), and cost-effectiveness. Below is a comparative summary of 3,3-Dimethoxypropanimidamide and its primary competitor, 1,1,3,3-tetramethoxypropane.

PrecursorKey FeaturesCommon ApplicationsAdvantagesDisadvantages
3,3-Dimethoxypropanimidamide Contains a protected aldehyde and a reactive imidamide group.Synthesis of pyrimidines, pyridines, and other N-heterocycles.High reactivity, often milder reaction conditions, direct incorporation of a nitrogen atom.Can be less stable than fully protected analogues; availability and cost can be a factor.
1,1,3,3-Tetramethoxypropane A stable, protected form of malondialdehyde.Synthesis of pyrimidines, pyridines, and other heterocycles.High stability, commercially available, well-established protocols.[1][2][3]Requires harsher conditions for deprotection and cyclization; does not directly provide a nitrogen atom for the heterocycle.

Synthesis of the Precursors: Accessibility and Practicality

A crucial aspect of precursor selection is the ease and cost of its synthesis or procurement.

Synthesis of 3,3-Dimethoxypropanimidamide

3,3-Dimethoxypropanimidamide is typically synthesized from its corresponding nitrile, 3,3-dimethoxypropionitrile. The synthesis involves a classical Pinner reaction, where the nitrile is treated with an alcohol in the presence of an acid catalyst to form an imidate, which is then converted to the amidine.[4][5][6]

Protocol 1: Synthesis of 3,3-Dimethoxypropanimidamide Hydrochloride

Step 1: Synthesis of 3,3-Dimethoxypropionitrile

3,3-Dimethoxypropionitrile can be prepared from acrylonitrile and methyl nitrite in the presence of a palladium catalyst.[7] The reaction of acrylonitrile with methanol in the presence of nitrite and a platinum or palladium catalyst also yields the desired product.[8]

Step 2: Pinner Reaction to form Ethyl 3,3-dimethoxypropanimidate hydrochloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, dissolve 3,3-dimethoxypropionitrile (1 eq) in anhydrous ethanol (2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains below 10°C.

  • Seal the flask and allow it to stand at 0-5°C for 24 hours, during which time a crystalline precipitate of the imidate hydrochloride (Pinner salt) should form.

  • Collect the solid by filtration under a dry atmosphere, wash with cold anhydrous ether, and dry under vacuum.

Step 3: Ammonolysis to 3,3-Dimethoxypropanimidamide Hydrochloride

  • Suspend the freshly prepared ethyl 3,3-dimethoxypropanimidate hydrochloride (1 eq) in a saturated solution of ammonia in anhydrous ethanol.

  • Stir the mixture at room temperature in a sealed vessel for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude 3,3-dimethoxypropanimidamide hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Commercial Availability and Cost of Alternatives

1,1,3,3-Tetramethoxypropane is readily available from various chemical suppliers. The cost can range from approximately £15 for 25g to £719 for 5kg, making it a relatively accessible reagent for laboratory-scale synthesis.[9] Another supplier lists prices at ₹5,700 for 5g. A third source indicates a price of $586.00 for 5kg.[10]

The precursor to our title compound, 3,3-dimethoxypropionitrile, is also commercially available.

Head-to-Head Comparison in Heterocycle Synthesis

The true measure of a precursor's efficacy lies in its performance in specific synthetic transformations. This section details the synthesis of key heterocyclic scaffolds, comparing the utility of 3,3-Dimethoxypropanimidamide with its alternatives.

The Synthesis of Pyrimidines

Pyrimidines are a critical class of heterocycles in medicinal chemistry.[11][12] The synthesis of the pyrimidine core often involves the condensation of a C3 synthon with a guanidine or urea derivative.

Protocol 2: Synthesis of 2-Aminopyrimidine

Method A: Using 3,3-Dimethoxypropanimidamide

  • In a round-bottom flask, dissolve 3,3-dimethoxypropanimidamide hydrochloride (1 eq) and guanidine hydrochloride (1.1 eq) in ethanol.

  • Add a base, such as sodium ethoxide (2.2 eq), to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Method B: Using 1,1,3,3-Tetramethoxypropane

  • In a sealed reaction vessel, combine 1,1,3,3-tetramethoxypropane (1 eq), guanidine hydrochloride (1.2 eq), and a strong acid catalyst (e.g., concentrated HCl) in a polar solvent like ethanol.

  • Heat the mixture to a higher temperature (typically >100°C) for an extended period (12-24 hours) to facilitate in-situ deprotection and cyclization.

  • After cooling, neutralize the reaction mixture with a base.

  • Work-up the reaction as described in Method A.

Comparative Analysis:

While direct side-by-side comparative data is scarce in the literature, a qualitative comparison can be made. The use of 3,3-Dimethoxypropanimidamide (Method A) is expected to proceed under milder conditions and with shorter reaction times due to the pre-activated nature of the precursor. The direct presence of the imidamide functionality facilitates a more direct cyclization path. In contrast, Method B, using 1,1,3,3-tetramethoxypropane, requires an initial acid-catalyzed hydrolysis to generate the reactive malondialdehyde in situ, which then undergoes condensation. This often necessitates harsher conditions and longer reaction durations.

A variety of methods for pyrimidine synthesis exist, including the Biginelli and Pinner reactions, with modern approaches utilizing microwave assistance to improve yields and reduce reaction times.[13][14]

The Synthesis of Substituted Pyridines

The synthesis of substituted pyridines is another area where C3 synthons are pivotal.[2][15][16][17][18] The reaction typically involves a cyclocondensation with a 1,3-dicarbonyl compound or its equivalent.

Protocol 3: Synthesis of a 2,6-Disubstituted Pyridine

Method A: Conceptual Pathway with 3,3-Dimethoxypropanimidamide

  • A plausible route involves the reaction of 3,3-Dimethoxypropanimidamide with a 1,3-diketone in the presence of a base.

  • The reaction would likely proceed via a condensation mechanism, with the amidine nitrogen acting as the nucleophile to initiate cyclization.

  • Subsequent dehydration would lead to the aromatic pyridine ring.

Method B: Established Synthesis with 1,1,3,3-Tetramethoxypropane

  • 1,1,3,3-Tetramethoxypropane is treated with an acid to generate malondialdehyde in situ.

  • The malondialdehyde is then reacted with a 1,3-diketone and an ammonia source (e.g., ammonium acetate) under heating.

  • The resulting dihydropyridine intermediate is then oxidized to the corresponding pyridine.

Comparative Analysis:

Similar to pyrimidine synthesis, the use of 3,3-Dimethoxypropanimidamide offers a more direct route to the pyridine core. The inherent nitrogen atom in the precursor simplifies the reaction components. However, established literature for pyridine synthesis more commonly features malondialdehyde or its protected forms like 1,1,3,3-tetramethoxypropane. The choice of precursor will depend on the desired substitution pattern and the functional group tolerance of the substrates.

Mechanistic Insights and Reaction Pathways

The distinct reactivity of 3,3-Dimethoxypropanimidamide and its alternatives stems from their structural differences. The following diagrams illustrate the key mechanistic steps in the synthesis of a pyrimidine ring.

Pinner_Reaction cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Nitrile R-C≡N Imidate_Salt [R-C(=NH2+)-OR']Cl- Nitrile->Imidate_Salt + R'-OH, HCl Alcohol R'-OH HCl HCl (gas) Amidine_Salt [R-C(=NH2+)-NH2]Cl- Imidate_Salt->Amidine_Salt + NH3 Ammonia NH3 Pyrimidine_Synthesis_Comparison cluster_A Method A: 3,3-Dimethoxypropanimidamide cluster_B Method B: 1,1,3,3-Tetramethoxypropane A_start 3,3-Dimethoxypropanimidamide A_product 2-Aminopyrimidine A_start->A_product + Guanidine, Base (Direct Cyclization) A_reagent Guanidine B_start 1,1,3,3-Tetramethoxypropane B_intermediate Malondialdehyde B_start->B_intermediate H+ (Deprotection) B_product 2-Aminopyrimidine B_intermediate->B_product + Guanidine (Condensation) B_reagent Guanidine

Comparative workflow for 2-aminopyrimidine synthesis.

Conclusion and Future Outlook

3,3-Dimethoxypropanimidamide presents itself as a potent and highly reactive precursor for the synthesis of nitrogen-containing heterocycles. Its key advantage lies in the presence of both a protected aldehyde and a reactive imidamide group, which can lead to milder reaction conditions and more direct synthetic routes compared to its more stable counterpart, 1,1,3,3-tetramethoxypropane.

The choice between these precursors will ultimately depend on the specific synthetic target, desired reaction conditions, and economic considerations. For complex molecules with sensitive functional groups, the milder conditions often associated with 3,3-Dimethoxypropanimidamide may be preferable. For large-scale synthesis where cost and precursor stability are paramount, 1,1,3,3-tetramethoxypropane remains a strong contender.

Future research in this area should focus on direct, quantitative comparisons of these C3 synthons across a broader range of heterocyclic systems. The development of more cost-effective and scalable synthetic routes to 3,3-Dimethoxypropanimidamide would also significantly enhance its appeal to the wider chemical community. As the demand for novel heterocyclic compounds continues to grow, a deep understanding of the tools available for their construction is more critical than ever.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,3-Dimethoxypropanimidamide

Hazard Assessment and Risk Mitigation Given the absence of specific toxicological data for 3,3-Dimethoxypropanimidamide, a cautious approach is mandatory. Structurally related compounds, such as benzamide and quinoline d...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data for 3,3-Dimethoxypropanimidamide, a cautious approach is mandatory. Structurally related compounds, such as benzamide and quinoline derivatives, may possess irritant, toxic, or other hazardous properties.[1] Therefore, it is essential to assume that 3,3-Dimethoxypropanimidamide may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks necessitates the use of appropriate personal protective equipment (PPE) at all times when handling 3,3-Dimethoxypropanimidamide.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To protect against potential splashes that could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as the substance may be toxic or an irritant upon dermal absorption.
Body Protection A laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which could lead to respiratory irritation or other toxic effects.

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Waste Streams

Three primary waste streams should be established for the disposal of 3,3-Dimethoxypropanimidamide:

  • Solid Waste: This includes any contaminated materials such as weighing paper, contaminated gloves, bench paper, and any unused or expired solid 3,3-Dimethoxypropanimidamide.[1]

  • Liquid Waste: This stream is for solutions containing 3,3-Dimethoxypropanimidamide, including reaction mixtures and solvent rinses.

  • Aqueous Waste: All aqueous solutions containing the compound should be collected separately. Do not dispose of these solutions down the drain.[1]

Container Selection and Labeling

The selection of appropriate waste containers is crucial for the safe storage and transport of hazardous waste.

  • Compatibility: Containers must be chemically compatible with the waste they are holding.[4][5] For instance, do not use metal containers for corrosive waste. A chemical compatibility database can be a useful resource for selecting appropriate materials.[6][7]

  • Condition: All waste containers must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[4][5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3,3-Dimethoxypropanimidamide".[1] If it is a mixture, all components and their approximate percentages must be listed.

Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of 3,3-Dimethoxypropanimidamide from the point of generation to final pickup by a licensed hazardous waste disposal company.

Solid Waste Disposal
  • Collection: At the point of generation, collect all solid materials contaminated with 3,3-Dimethoxypropanimidamide in a designated, leak-proof solid waste container lined with a plastic bag.

  • Unused Compound: Any unused or expired solid 3,3-Dimethoxypropanimidamide should be disposed of in its original container if possible, or in a compatible, well-sealed waste container.

  • Storage: Keep the solid waste container securely closed and store it in a designated, well-ventilated waste accumulation area.

Liquid and Aqueous Waste Disposal
  • Collection: Collect all solutions containing 3,3-Dimethoxypropanimidamide in a designated hazardous liquid waste container. Similarly, collect all aqueous waste in a separate, designated hazardous aqueous waste container.

  • Segregation: Do not mix these waste streams with incompatible chemicals.

  • Storage: Ensure the liquid and aqueous waste containers are kept securely closed and stored in a designated waste accumulation area, away from heat and sources of ignition. It is best practice to store liquid waste containers in secondary containment trays to prevent spills.[1]

Final Disposal Workflow

The final disposal of all waste containing 3,3-Dimethoxypropanimidamide must be handled by your institution's EHS department or a licensed hazardous waste disposal company.

DisposalWorkflow cluster_generation Waste Generation Point cluster_accumulation Waste Accumulation Area A Solid Waste (Contaminated materials, unused compound) D Labeled Solid Waste Container A->D B Liquid Waste (Solvent solutions) E Labeled Liquid Waste Container B->E C Aqueous Waste (Aqueous solutions) F Labeled Aqueous Waste Container C->F G Contact EHS for Pickup D->G E->G F->G H Licensed Hazardous Waste Disposal G->H

Caption: Disposal workflow for 3,3-Dimethoxypropanimidamide.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill: For a small spill, use an appropriate spill kit with inert, non-reactive sorbents to absorb the material.[8] Collect the contaminated materials and place them in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

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